Tebipenem Pivoxil

Catalog No.
S544817
CAS No.
161715-24-8
M.F
C22H31N3O6S2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebipenem Pivoxil

CAS Number

161715-24-8

Product Name

Tebipenem Pivoxil

IUPAC Name

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C22H31N3O6S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1

InChI Key

SNUDIPVBUUXCDG-QHSBEEBCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ME1211; ME-1211; ME 1211; SPR994; SPR-994; SPR 994; TBM-PI; Tebipenem pivoxil

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O

The exact mass of the compound Tebipenem pivoxil is 497.1654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Carbapenems - Supplementary Records. It belongs to the ontological category of carbapenems in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

discovery and development of tebipenem pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

The table below summarizes the core characteristics of tebipenem pivoxil.

Property Description
Drug Name This compound (hydrobromide salt, HBr, is the form in late-stage development) [1] [2]
Active Moiety Tebipenem [3] [2]
Drug Class Oral carbapenem antibiotic [3] [4]
Approval Status Approved in Japan for pediatric infections (brand name Orapenem); investigational elsewhere for cUTIs in adults [2] [4]
Primary Clinical Goal Provide an effective oral alternative to intravenous carbapenems for multidrug-resistant infections, potentially enabling at-home treatment [1] [5]

Mechanism of Action and Pharmacokinetics

This compound is a prodrug designed for oral absorption. It is rapidly converted by intestinal esterases into its active form, tebipenem [3] [2].

  • Mechanism of Action: Tebipenem is a beta-lactam antibiotic that binds to Penicillin-Binding Proteins (PBPs) on bacterial cell walls. This inhibits the cross-linking of peptidoglycan strands, disrupting cell wall synthesis and leading to bacterial cell lysis and death [3].
  • Spectrum of Activity: It has broad-spectrum activity against Gram-positive and Gram-negative bacteria, including anaerobes. A key advantage is its stability against degradation by many extended-spectrum beta-lactamases (ESBLs), making it effective against many drug-resistant pathogens [3] [2] [6].
  • Pharmacokinetic Profile: The drug exhibits time-dependent pharmacodynamics. Preclinical studies identify the free drug area under the concentration-time curve (fAUC)/MIC as the critical parameter predicting efficacy, with a target value of approximately 34.6–51.9 for bacterial killing and suppression of resistance [2].

The following diagram illustrates the journey of this compound from oral administration to its antibacterial action.

Oral Oral Administration of This compound (Prodrug) GI Gastrointestinal Tract Oral->GI Conversion Hydrolysis by Intestinal Esterases GI->Conversion Active Active Tebipenem in Systemic Circulation Conversion->Active PBP Binds to Penicillin-Binding Proteins (PBPs) Active->PBP Inhibition Inhibits Cell Wall Synthesis PBP->Inhibition Death Bacterial Cell Lysis and Death Inhibition->Death

Clinical Development and Efficacy Data

The clinical development program for this compound HBr has focused on demonstrating its value in treating cUTIs in adults.

  • PIVOT-PO Phase III Trial: This pivotal, global, double-blind study compared oral tebipenem HBr (600 mg every 6 hours) to intravenous imipenem-cilastatin (500 mg every 6 hours) in hospitalized adults with cUTI, including pyelonephritis [1] [7]. The trial was stopped early for efficacy following a positive interim analysis [5].
  • Key Efficacy Results: The trial met its primary endpoint, demonstrating non-inferiority of oral tebipenem HBr to the intravenous comparator [1] [7]. The results are summarized below.
Efficacy Endpoint Tebipenem HBr (Oral) Imipenem-Cilastatin (IV) Adjusted Difference (95% CI)
Overall Success (Composite of clinical cure & microbiological eradication) 58.5% (261/446) [1] [7] 60.2% (291/483) [1] [7] -1.3% (-7.5%, 4.8%) [1]
Clinical Cure 93.5% (417/446) [1] [7] 95.2% (460/483) [1] [7] -1.6% (-4.7%, 1.4%) [1]
Microbiological Response 60.3% (269/446) [1] [7] 61.3% (296/483) [1] [7] -0.8% (-6.9%, 5.3%) [1]
  • Safety Profile: The safety of tebipenem HBr was generally similar to other carbapenems. The most common adverse events were diarrhea and headache, which were typically mild to moderate in severity [1] [7] [8].
  • Regulatory Status: Based on these data, GSK plans to submit a New Drug Application (NDA) to the U.S. FDA in the fourth quarter of 2025 [1] [7] [5].

Key Experimental Protocols

For research and development professionals, understanding the foundational preclinical methods is crucial.

  • Pharmacodynamics (PD) Study - Neutropenic Murine Thigh Infection Model [2]:

    • Infection: Immunocompromised mice were infected in the thigh muscle with one of 11 strains of Enterobacteriaceae (e.g., E. coli, K. pneumoniae), including wild-type and ESBL-producing strains.
    • Dosing: Treatment started two hours post-infection with this compound. A dose-fractionation design (varying total dose and dosing interval) was used to identify the PD index linked to efficacy.
    • Analysis: Bacterial burden in the thigh was quantified after 24 hours. The relationship between drug exposure (fAUC/MIC) and effect (change in bacterial count) was modeled to determine the target exposure for stasis and killing.
  • Resistance Suppression Study - Hollow-Fiber Infection Model (HFIM) [2]:

    • System Setup: Bacteria were exposed to dynamically changing concentrations of tebipenem in an in vitro system that mimics human pharmacokinetics.
    • Regimen Simulation: Different dosing regimens were simulated over 10 days to vary the intensity and frequency of drug exposure.
    • Monitoring: Bacterial density and MIC changes were monitored daily. The goal was to identify the fAUC/MIC target that achieved logarithmic killing while suppressing the emergence of resistant subpopulations.

Future Research and Potential Applications

Research suggests this compound's utility could extend beyond cUTIs. A high-throughput screen identified it as highly potent against multidrug-resistant Shigella spp., a major cause of severe diarrhea in children in low- and middle-income countries [6]. A pilot clinical trial in children with shigellosis showed promising pharmacokinetics and comparable efficacy to azithromycin [9], indicating potential for drug repurposing.

References

tebipenem pivoxil prodrug absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Absorption and Metabolism

The efficiency of tebipenem pivoxil is driven by its designed absorption and activation pathway.

  • Intestinal Absorption: this compound's high oral absorption is facilitated by carrier-mediated transport in addition to passive diffusion. Research indicates involvement of human uptake transporters OATP1A2 and OATP2B1 in the apical membrane of intestinal cells, which is a distinct mechanism from many other β-lactam prodrugs [1].
  • Conversion to Active Drug: The prodrug is rapidly hydrolyzed to active tebipenem primarily by intestinal esterases within the enterocytes of the gastrointestinal tract, with first-pass metabolism limiting the systemic exposure to the prodrug itself [2].
  • Metabolic Fate: The primary circulating form is active tebipenem. The main metabolite is LJC 11562, an inactive ring-open form of tebipenem. Several other trace to minor metabolites have been identified in excreta [2].

The following diagram illustrates the journey of this compound from oral administration to systemic circulation.

G cluster_metabolism Metabolic Conversion Oral Oral Administration This compound GIT Gastrointestinal Tract Oral->GIT Ingestion Uptake Intestinal Absorption GIT->Uptake Conversion Intestinal Enterocyte Uptake->Conversion OATP1A2/OATP2B1 Transport Systemic Systemic Circulation Conversion->Systemic Release of Tebipenem (Active) Esterases Hydrolysis by Esterases Conversion->Esterases  Converts Prodrug

Journey of this compound from Oral Administration to Systemic Circulation

Experimental Protocols for Key Studies

For researchers, understanding the foundational methodologies is critical.

1. Human Mass Balance and Metabolite Profiling [2]

  • Objective: To characterize the absorption, metabolism, and excretion pathways of this compound in humans.
  • Design: Single-center, open-label study where healthy male subjects (n=8) received a single 600 mg oral dose of [[14C]]-tebipenem pivoxil hydrobromide (~150 μCi).
  • Key Procedures:
    • Sample Collection: Serial blood, urine, and fecal samples were collected up to 7-10 days post-dose.
    • Quantification: Total radioactivity in all samples was determined by liquid scintillation counting.
    • Metabolite Profiling: Plasma, urine, and fecal samples underwent metabolite identification and quantification using high-performance liquid chromatography with radiodetection and tandem mass spectrometry.

2. Intestinal Absorption Mechanism Study [1]

  • Objective: To investigate the carrier-mediated transport mechanism of this compound.
  • In Vitro Models:
    • Cell Line: Used Caco-2 cell monolayers, a model of human intestinal epithelium.
    • Assay: Measured uptake of this compound under varying conditions (temperature, ATP-depletion, presence of transporter inhibitors).
  • In Vivo/Perfusion Models:
    • Animal Model: Conducted in situ single-pass intestinal perfusion studies in rats.
    • Intervention: Perfused the prodrug with and without transporter inhibitors like captopril to assess impact on absorption.

3. Population Pharmacokinetic Modeling [3]

  • Objective: To develop a model describing tebipenem pharmacokinetics and identify sources of variability.
  • Data: Pooled data from three Phase 1 and one Phase 3 study (746 subjects, 3,448 plasma concentrations).
  • Analysis: A non-linear mixed-effects modeling approach was used. The final model was a two-compartment model with linear elimination and two transit compartments to describe absorption delay. Covariates like creatinine clearance were tested on key parameters.

Renal Dosing Considerations and PK/PD

Renal function is the primary factor influencing tebipenem clearance and dosing.

  • Clearance Pathway: Active tebipenem is primarily eliminated renally, with a strong correlation between its renal clearance and the patient's creatinine clearance [3].
  • Dosing Adjustments: Population PK analyses support dose adjustments based on renal function, though they indicate that adjustments are not generally needed for age, body size, or sex alone in patients with cUTI/AP [3].
  • PK/PD Target: For carbapenems like tebipenem, efficacy is linked to the time that the free drug concentration exceeds the minimum inhibitory concentration (fT > MIC). Recent Monte Carlo simulations for Japanese patients propose renal-function-based dosing regimens to achieve a target of fAUC~0–24~/MIC ≥ 34.58 with >90% probability [4]. The table below summarizes these model-based recommendations.
Renal Function (Creatinine Clearance) Proposed Dosing Regimen
CCR ≥ 80 mL/min (Normal) 600 mg every 8 hours
50 ≤ CCR < 80 mL/min (Moderate Impairment) 300 mg every 8 hours
30 ≤ CCR < 50 mL/min (Moderate-to-Severe) 300 mg every 8 hours
CCR < 30 mL/min (Severe Impairment) 150 mg every 12 hours

References

Population Pharmacokinetic Parameters of Tebipenem

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Description / Value Notes
Base Structural Model Two-compartment model with linear elimination and two transit compartments for absorption [1] [2] Describes plasma concentration-time data.
Absorption First-order absorption [1] [2] -
Median Tmax (IR Formulation) 0.5 - 1.3 hours [3] Time to maximum plasma concentration.
Mean Half-life (t1/2) ~1 hour (range 0.8 - 1.1 h) [3] In healthy subjects with normal renal function.
Elimination Linear, first-order elimination [1] [2] -
Primary Clearance Pathway Renal clearance [1] [2] ~55-60% of tebipenem is recovered unchanged in urine [3].
Key Covariate Creatinine Clearance (CLcr) [1] [2] A sigmoidal Hill-type function describes the relationship between renal clearance (CLR) and CLcr [1] [2].
Non-Key Covariates Age, body size, sex [1] [2] No dose adjustments warranted based on these factors alone.

Metabolic Pathway and PK/PD Relationship

Tebipenem pivoxil HBr is a prodrug designed for oral absorption. The following diagram illustrates its metabolic pathway and the established pharmacokinetic-pharmacodynamic (PK/PD) relationship that guides its clinical dosing.

A Oral Administration of This compound HBr (Prodrug) B Rapid Conversion in Enterocytes and Plasma A->B C Active Tebipenem in Systemic Circulation B->C D PK/PD Driver: fAUC/MIC · 1/τ C->D PK/PD Analysis E Bacterial Killing & Resistance Suppression D->E Target Attainment

Figure 1: The metabolic activation of this compound and its key pharmacokinetic-pharmacodynamic (PK/PD) driver for efficacy.

Key Pharmacodynamic (PD) Targets and Dosing

The antibacterial activity of tebipenem is best described by the free drug area under the concentration-time curve to minimum inhibitory concentration ratio, adjusted for the dosing interval (fAUC/MIC · 1/τ) [4] [5] [6]. This is a time-dependent PK/PD index.

The following table outlines the key PD targets and corresponding dosing regimens derived from preclinical and clinical studies.

PD Target / Clinical Context fAUC/MIC · 1/τ Target Value Associated Regimen / Outcome
Net Bacterial Stasis (Murine Thigh Model) 23 - 26.2 [4] [5] [6] Preclinical target.
1-log10 CFU Reduction (Murine Thigh Model) 54.1 [4] Preclinical target.
Log Killing & Resistance Suppression (Hollow-Fiber Model) 34.58 - 51.87 [5] [6] Preclinical target for optimal effect.
Clinical PTA Target (Monte Carlo Simulation) ≥ 34.58 [7] Target for ≥90% Probability of Target Attainment (PTA).
Standard Adult Dose (cUTI/AP) - 600 mg every 8 hours [8].

Dosing Recommendations Based on Renal Function

Dosing must be adjusted based on the patient's renal function to achieve effective PK/PD targets while avoiding over-exposure. The table below summarizes the dosing for different levels of renal function.

Creatinine Clearance (CLcr) Recommended Dosage Regimen
CLcr ≥ 80 mL/min 600 mg every 8 hours [7]
50 ≤ CLcr < 80 mL/min 300 mg every 8 hours [7]
30 ≤ CLcr < 50 mL/min 300 mg every 8 hours [7]
CLcr < 30 mL/min 150 mg every 12 hours [7]

Experimental Protocols from Key Studies

The robust PK profile of tebipenem is supported by several foundational studies. Here are the methodologies for two critical types of analyses:

  • Population PK Model Development [1] [2]

    • Data Source: Pooled data from three Phase 1 studies and one Phase 3 study (ADAPT-PO) in patients with cUTI/AP.
    • Population: 746 subjects (99 healthy, 647 patients) providing 3,448 plasma concentrations.
    • Modeling: A non-linear mixed-effects modeling approach was used. The base model was a two-compartment model with first-order elimination and two transit compartments for absorption. Covariate analysis identified creatinine clearance as the most significant covariate on renal clearance, modeled with a sigmoidal Hill-type function.
    • Evaluation: The model was qualified using prediction-corrected visual predictive checks and sampling-importance-resampling.
  • Pharmacodynamic Target Identification (Murine Thigh Model) [5] [6]

    • Model: Neutropenic murine thigh infection model.
    • Organisms: 11 strains of Enterobacteriaceae (E. coli and K. pneumoniae) with various resistance mechanisms.
    • Intervention: Dose-ranging and dose-fractionation studies with this compound HBr.
    • PK Analysis: Plasma drug concentrations were measured using LC-MS/MS. Free drug concentrations were calculated using a protein binding value of 98.7%.
    • PD Analysis: The relationship between the change in bacterial density (log10 CFU) at 24 hours and various PK/PD indices (fT>MIC, fAUC/MIC) was analyzed using a Hill-type model. The index that best correlated with efficacy was fAUC/MIC · 1/τ.

References

Comprehensive Technical Guide: High-Throughput Screening for Shigella Antimicrobial Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Shigella and the Need for Novel Antimicrobials

Shigella spp. are Gram-negative bacterial pathogens that represent a significant global health burden, causing approximately 270 million infections and over 200,000 deaths annually worldwide, primarily affecting children in low- and middle-income countries (LMICs). [1] [2] These pathogens are the leading bacterial cause of severe childhood diarrhea in LMICs, with Shigella flexneri responsible for approximately 65% of global Shigella infections. [3] [4] The treatment landscape for shigellosis has become increasingly challenging due to the emergence of multidrug-resistant strains, including resistance to fluoroquinolones—the current World Health Organization-recommended treatment—as well as to ampicillin, azithromycin, and cefixime. [3] [4] This antimicrobial resistance (AMR) crisis has prompted the WHO to declare antibiotic-resistant Shigella a serious public health threat requiring novel therapeutic approaches. [3]

The pathogenesis of Shigella is characterized by its facultative intracellular lifestyle, where the bacteria invade intestinal epithelial cells and macrophages, using a type III secretion system (T3SS) to inject virulence effectors into host cells. [3] [5] This intracellular niche presents a significant challenge for conventional antibiotics, as they must penetrate both the host and bacterial membranes to reach their targets. The genomic diversity among Shigella species varies considerably, with S. sonnei exhibiting >9.8-fold less diversity than other species yet causing disproportionately more disease relative to its genomic diversity. [4] This complex combination of factors—increasing antimicrobial resistance, intracellular localization, and substantial genomic diversity—has created an urgent need for innovative high-throughput screening approaches to identify novel therapeutic interventions with activity against this challenging pathogen.

High-Throughput Screening Approaches for Shigella

The development of effective antimicrobials against Shigella requires sophisticated screening strategies that account for its unique intracellular lifestyle and virulence mechanisms. Researchers have developed multiple high-throughput screening (HTS) platforms that address different aspects of Shigella pathogenesis, from intracellular killing to virulence regulation and host-pathogen interactions. The table below summarizes three major HTS approaches currently being employed in the field:

Table 1: High-Throughput Screening Approaches for Shigella Antimicrobial Discovery

Screening Approach Key Features Throughput Identified Hits Advantages
3D Intracellular Model [6] Caco-2 cells on Cytodex 3 beads, nanoluciferase-producing S. flexneri, 384-well format >500,000 compounds screened 12 chemical hits inhibiting intracellular replication Models physiologically relevant intestinal environment, identifies compounds with intracellular activity
Virulence-Targeted Screening [7] β-galactosidase reporter assay monitoring VirF inhibition ~42,000 small molecules screened 7 compounds with ≥55% VirF inhibition Targets master virulence regulator, potentially reduces selective pressure for resistance
Host-Directed Therapy CRISPR Screens [3] Genome-wide knockout and CRISPRi screens in THP-1 macrophages Genome-wide coverage TLR1/2 signaling and pyruvate dehydrogenase complex identified as host targets Identifies host factors essential for Shigella survival, expands therapeutic possibilities

These complementary approaches highlight the diverse strategies being employed to address the challenges of Shigella drug discovery. The 3D intracellular model represents a phenotypic screening approach that identifies compounds with activity against the physiologically relevant intracellular form of the bacteria. [6] In contrast, the virulence-targeted screening approach takes a pathogenesis-focused strategy by targeting the VirF regulator, which controls the expression of all downstream virulence factors in Shigella. [7] The host-directed therapy CRISPR screens offer a completely different angle by identifying host factors that could be targeted to enhance the body's natural defense mechanisms against Shigella infection. [3]

Detailed Experimental Protocols & Methodologies

3D Intracellular Killing Assay Protocol

The three-dimensional high-throughput screening assay represents a significant advancement over traditional monolayer models for identifying compounds with activity against intracellular Shigella. The protocol involves the following key steps:

  • Cell Culture and Differentiation: Culture Caco-2 cells on Cytodex 3 beads in large-volume spinner flasks at 37°C with 5% CO₂. Monitor differentiation markers including sucrase activity (increases 2.8-fold in monolayers, 3.5-fold in 3D model), alkaline phosphatase (ALP) activity (5.5-fold increase from day 8 to day 21 in both platforms), and ZO-1 formation to verify tight junction integrity. [6]
  • Bacterial Strain Preparation: Use S. flexneri serotype 2a 2457T carrying the reporter plasmid pMK-RQ_tac+nanoluc for quantitative detection. [6]
  • Infection Parameters: Infect Caco-2 cells with Shigella at a multiplicity of infection (MOI) of 150 and incubate for six hours, which was determined as optimal based on Z' factor (>0.4) and signal-to-background (S/B >2) validation. Use a concentration of 4000 beads/ml for high-throughput screening. [6]
  • Assay Validation: Determine invasion efficiency (0.083% at six hours, resulting in approximately 7 intracellular bacteria per 100 cells or ~15 bacteria per bead). Calculate intra-assay coefficient of variation (<10%) and inter-assay coefficient of variation (<15% across 11 reference antimicrobials) to ensure reproducibility. [6]
  • Compound Screening: Plate infected cells in 384-well plates, add compound libraries, and incubate for appropriate duration. Measure bacterial viability using nanoluciferase activity or ATP-based assays. [6]

Table 2: Key Optimization Parameters for 3D Intracellular Killing Assay

Parameter Optimized Condition Validation Metrics Alternative Conditions Tested
Infection Time 6 hours Z' > 0.4, S/B > 2 4h (cell detachment), 8h (reduced robustness)
MOI 150 100% bacterial coverage MOI 5-100 (suboptimal Z' factors)
Bead Concentration 4000 beads/ml Mean Z' = 0.57 1000, 2000 beads/ml (insufficient signal)
Bacterial Strain SF_nanoluc Invasion efficiency: 0.083% Wild-type strains (lower quantification)
Differentiation Markers 21 days Sucrase (3.5-fold increase), ALP (5.5-fold increase) Shorter differentiation periods (incomplete polarization)
CRISPR Screening Protocol for Host-Directed Therapies

The CRISPR-based screening approach enables genome-wide identification of host factors that influence Shigella infection outcomes in macrophages:

  • Library Preparation: Generate genome-wide CRISPR knockout and CRISPR interference (CRISPRi) libraries in THP-1 cells expressing Cas9 or dCas9-Krab, respectively. Use single guide RNA (sgRNA) libraries with appropriate coverage (typically >500-fold). [3]
  • Infection Selection: Infect THP-1 cells with S. flexneri ΔvirG mutant (incapable of cell-to-cell spread) at MOI of 10:1 for 3 hours. Use S. flexneri with PuhpT::dsRed reporter to identify intracellular bacteria through glucose-6-phosphate-inducible expression. [3]
  • Survival Enrichment: After infection, maintain surviving THP-1 cells in culture medium with gentamicin for 2-3 weeks until sufficient cell numbers are obtained for next-generation sequencing. [3]
  • Sequencing and Analysis: Harvest cells, extract genomic DNA, and sequence sgRNA barcodes. Compare sgRNA distribution in infected versus uninfected THP-1 cells using appropriate statistical thresholds (false discovery rate <0.25 and log₂ fold change >1). [3]
  • Validation: Confirm hits using small-molecule inhibitors of identified pathways in primary human monocyte-derived macrophages (hMDMs) to validate findings in physiologically relevant cells. [3]

Signaling Pathways & Molecular Mechanisms

The CRISPR screens for host factors important for Shigella infection have revealed key signaling pathways that represent potential targets for host-directed therapies. Two particularly important pathways identified are the TLR1/2 signaling pathway and mitochondrial pyruvate catabolism:

G cluster_tlr TLR1/2 Signaling Pathway cluster_pyr Pyruvate Metabolism LPS LPS TLR1_TLR2 TLR1_TLR2 LPS->TLR1_TLR2 MYD88 MYD88 TLR1_TLR2->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NFkB TRAF6->NFkB Cytokines Cytokines NFkB->Cytokines Pyruvate Pyruvate PDH_Complex PDH_Complex Pyruvate->PDH_Complex Acetyl_CoA Acetyl_CoA PDH_Complex->Acetyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Energy Energy TCA_Cycle->Energy

Figure 1: Key host pathways identified in CRISPR screens. Knockdown of TLR1/2 signaling reduces cytokine production and enhances host survival, while targeting pyruvate dehydrogenase complex limits intracellular bacterial growth.

The VirF regulatory cascade in Shigella represents another attractive target for antimicrobial development, as it serves as the master regulator of virulence:

G cluster_virulence VirF Virulence Regulatory Cascade Environmental_Signals Environmental_Signals VirF VirF Environmental_Signals->VirF VirB VirB VirF->VirB IcsA IcsA VirF->IcsA T3SS_Structural_Genes T3SS_Structural_Genes VirB->T3SS_Structural_Genes T3SS_Effectors T3SS_Effectors VirB->T3SS_Effectors Host_Cell_Invasion Host_Cell_Invasion T3SS_Structural_Genes->Host_Cell_Invasion T3SS_Effectors->Host_Cell_Invasion Intracellular_Spread Intracellular_Spread IcsA->Intracellular_Spread

Figure 2: VirF regulatory cascade. VirF is the master regulator controlling Shigella virulence, making it an attractive target for novel antimicrobials that disrupt pathogenesis without directly killing bacteria.

Advanced Models & Emerging Technologies

Organoid Models for Genome-Wide Bacterial Genetics

Human intestinal epithelial organoids (enteroids and colonoids) have emerged as powerful tools for studying Shigella pathogenesis in a physiologically relevant human system. These 3D gut epithelial assemblies derived from stem cells overcome limitations of transformed cell lines and animal models. [8] Key advances include:

  • Basal-Out Enteroid Infections: Development of large-scale infection protocols for 3D-suspension-grown human enteroids with basal-out polarity, which mimics the physiologically relevant basolateral route of Shigella infection. [8]
  • Transposon-Directed Insertion Sequencing (TraDIS): Combination of Shigella Tn5 mutant libraries with organoid infections and Bayesian statistical modeling (zero-inflated negative binomial distribution) to identify bacterial genes required for epithelial colonization. [8]
  • Bottleneck Quantification: Systematic optimization to address infection bottlenecks, with studies revealing approximately 2,000 bacteria representing the bottleneck size in these models. [8]
  • Temperature-Controlled Enrichment: Performing bacterial input and output enrichment at 30°C (T3SS off) rather than 37°C (T3SS on) to avoid selective growth effects, as virulence gene expression imposes a significant fitness cost on Shigella. [8]

This organoid-TraDIS approach has enabled the creation of a comprehensive genome-wide map of Shigella genes required to infect human intestinal epithelium, revealing over 100 chromosomal genes involved in the process beyond the known virulence factors on the plasmid. [8]

AI-Powered Imaging and Heterogeneity Analysis

High-content high-resolution microscopy combined with deep learning-assisted analysis has revealed substantial heterogeneity in both host and bacterial responses during Shigella infection:

  • Automated Image Analysis: Convolutional neural networks can reliably quantify recruitment of host proteins like SEPT7 (septin) to intracellular bacteria in an automated and unbiased manner. [9]
  • Host Cell Morphological Changes: Infected cells show significant enlargement (36.9% increase in cellular area, 22.3% increase in nuclear area) dependent on infection burden. [9]
  • Metabolic Alterations: Infected epithelial cells reduce de novo DNA and protein synthesis, suggesting Shigella may induce cell-cycle arrest in host cells. [9]
  • Spatial Distribution Analysis: Bacteria located at different positions within host cells experience distinct microenvironments, with distance to nucleus decreasing as bacterial burden increases. [9]

This single-cell resolution approach has discovered that heterogeneous SEPT7 assemblies are recruited to bacteria with increased T3SS activation, linking bacterial physiology to host cell-autonomous immunity responses. [9]

Conclusion & Future Perspectives

The field of high-throughput screening for Shigella antimicrobials has evolved significantly from traditional whole-cell antibiotic screens to sophisticated models that account for the bacterium's intracellular lifestyle and complex host-pathogen interactions. The advent of 3D cell cultures, organoid models, and CRISPR screening technologies has provided researchers with powerful tools to identify novel therapeutic interventions that target both bacterial and host factors.

Key challenges remain in translating these findings into clinically effective therapies, including the need for compounds to penetrate both host and bacterial membranes, the potential for resistance development, and the genetic diversity of Shigella species and serotypes. However, the integration of multiple approaches—direct antibacterial screening, virulence-targeted strategies, and host-directed therapies—offers a promising path forward. The combination of high-content imaging, functional genomics, and advanced bioinformatics provides unprecedented insight into the heterogeneity of host-pathogen interactions, enabling the development of more effective interventions against this significant global health threat.

References

Comprehensive Application Notes and Protocols for HPLC and LC-MS/MS Analysis of Tebipenem pivoxil and Tebipenem

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Tebipenem pivoxil (TBPM-PI) is a novel orally administered carbapenem antibiotic that functions as a prodrug, rapidly hydrolyzing to its active metabolite, tebipenem (TBPM), following intestinal absorption. As the first oral carbapenem to be developed, it represents a significant advancement in antibiotic therapy, particularly for pediatric infections and multi-drug resistant pathogens. The drug has been approved in Japan for treating pneumonia, otitis media, and sinusitis in children and is currently under investigation for expanded indications including complicated urinary tract infections and shigellosis caused by extensively drug-resistant Gram-negative bacteria [1] [2]. The critical importance of developing robust analytical methods for TBPM stems from both its clinical significance and chemical challenges, particularly the inherent instability of the β-lactam ring under various physiological conditions [1].

The analytical challenges associated with tebipenem quantification primarily relate to the chemical instability of the β-lactam ring, which is susceptible to degradation under acidic, alkaline, and elevated temperature conditions [1]. This instability necessitates careful sample handling, specific stabilization protocols, and rapid analysis to ensure accurate quantification. Furthermore, therapeutic drug monitoring and pharmacokinetic studies require methods with high sensitivity and specificity to measure concentrations across a wide range of biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [3]. Previous methodologies, including conventional HPLC with diode array detection, suffered from limitations such as long analysis times (up to 15 minutes) and inadequate sensitivity for clinical applications, with linear ranges too high (10-130 μg/mL) for therapeutic drug monitoring [1].

Materials and Methods

Reagents and Chemicals
  • Analytical Standards: this compound (TBPM-PI, purity >98%), tebipenem (TBPM, purity >98%), and internal standard (cefalexin, purity >94% or ceftizoxime, purity 98.5%) [1] [4].
  • Chemical Reagents: HPLC-grade methanol and acetonitrile, formic acid (HPLC grade), ammonium acetate (HPLC grade) [4].
  • Stabilization Solution: 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) for sample stabilization [1] [5].
  • Water: Purified water obtained from a Milli-Q system (18.2 MΩ·cm) [4].
Instrumentation and Equipment

Table 1: Instrumentation Configuration for Tebipenem Analysis

Component HPLC-DAD System UPLC-MS/MS System
Chromatography System HPLC with diode array detector Acquity UPLC H-Class System
Analytical Column Lichrospher RP-18 (250 × 4.6 mm, 5 μm) ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
Mass Spectrometer Not applicable Xevo TQD triple quadrupole mass spectrometer
Ionization Source Not applicable Electrospray ionization (ESI) in positive mode
Detection UV detection at 270 nm Multiple reaction monitoring (MRM)
Data Processing Empower or equivalent software MassLynx V4.1 software
Sample Preparation Protocol
2.3.1 Plasma Sample Collection and Stabilization
  • Collection: Collect venous blood into tubes containing K2EDTA anticoagulant and immediately centrifuge at 1500 × g for 10 minutes at 4°C to separate plasma [1].
  • Stabilization: Add equal volume of MOPS buffer (50 mM, pH 7.0) to plasma samples immediately after separation to prevent degradation of the β-lactam ring [1] [5]. The MOPS buffer maintains a neutral pH, which is critical for tebipenem stability.
  • Storage: Freeze stabilized plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles (maximum 5 cycles validated) [5].
2.3.2 Protein Precipitation Extraction
  • Aliquot 100 μL of stabilized plasma sample into a microcentrifuge tube.
  • Add internal standard solution (10 μL of cefalexin or ceftizoxime at 1 μg/mL concentration).
  • Precipitate proteins by adding 300 μL of ice-cold acetonitrile.
  • Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer supernatant (200 μL) to a clean autosampler vial for analysis [1] [5].
UPLC-MS/MS Analytical Conditions
2.4.1 Chromatographic Conditions
  • Mobile Phase: A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-0.5 min: 5% B (isocratic)
    • 0.5-1.5 min: 5% B to 90% B (linear gradient)
    • 1.5-2.0 min: 90% B (isocratic)
    • 2.0-2.1 min: 90% B to 5% B (linear gradient)
    • 2.1-3.0 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2 μL
  • Total Run Time: 3.0 minutes [1] [5]

The repeated gradient program includes a wash step with 90% organic phase to minimize carryover, which was observed to be below 8.1% in validation studies [5].

2.4.2 Mass Spectrometric Conditions
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Cone Gas Flow: 50 L/h
  • MRM Transitions:
    • Tebipenem: 384.0 → 298.0 m/z (collision energy: 12 eV)
    • Tebipenem: 384.0 → 140.0 m/z (collision energy: 18 eV)
    • Internal Standard (cefalexin): 348.0 → 158.0 m/z (collision energy: 15 eV) [1]

The first transition (384.0→298.0) serves as the quantifier, while the second (384.0→140.0) functions as a qualifier for confirmatory analysis.

G Start Start Sample Preparation Plasma Plasma Sample Collection Start->Plasma Stabilize Stabilize with MOPS Buffer (pH 7.0) Plasma->Stabilize IS Add Internal Standard Stabilize->IS PPT Protein Precipitation with Acetonitrile IS->PPT Centrifuge Centrifuge at 14,000 × g for 10 min at 4°C PPT->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis UPLC-MS/MS Analysis Transfer->Analysis Data Data Acquisition and Processing Analysis->Data

Figure 1: Workflow for sample preparation and analysis of tebipenem in biological matrices

Method Validation Summaries

Specificity and Selectivity

The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of tebipenem (0.94 min) and the internal standard (0.92 min) [1]. The chromatographic resolution between tebipenem and its potential degradation products was achieved through the UPLC gradient conditions, while the MRM detection provided additional specificity through transition ion monitoring.

Linearity and Sensitivity

Table 2: Validation Parameters for Tebipenem UPLC-MS/MS Assay

Validation Parameter Result Acceptance Criteria
Linear Range 0.1 - 20 μg/mL -
Correlation Coefficient (r²) >0.99 ≥0.99
Lower Limit of Quantification (LLOQ) 0.1 μg/mL CV <20%, RE ±20%
Carryover <8.1% <20% of LLOQ
Intra-run Precision (CV) ≤3.81% ≤15% (≤20% for LLOQ)
Inter-run Precision (CV) ≤3.81% ≤15% (≤20% for LLOQ)
Accuracy (RE) ±8.56% ±15% (±20% for LLOQ)
Extraction Recovery 90.19-95.74% Consistent and reproducible
Matrix Effect Minimal CV <15%

The calibration curve was constructed using weighted (1/x²) linear regression of the peak area ratio of tebipenem to internal standard versus nominal concentration [1] [5]. The LLOQ of 0.1 μg/mL provided sufficient sensitivity for pharmacokinetic studies, with accuracy and precision within acceptable limits.

Precision and Accuracy

The intra-run and inter-run precision expressed as coefficient of variation (CV) were within 3.81% across three quality control levels (low, medium, and high), while accuracy expressed as relative error (RE) did not exceed ±8.56% [5]. These results demonstrated the method's reliability and reproducibility for bioanalytical applications.

Stability Experiments

Table 3: Stability Profile of Tebipenem in Human Plasma

Stability Condition Duration Result (% Remaining)
Room Temperature 4 hours 91.11-106.33%
Freezer Storage (-20°C) 3 days Within acceptance criteria
Freezer Storage (-80°C) 30 days Within acceptance criteria
Freeze-Thaw Cycles 5 cycles Within acceptance criteria
Processed Sample (8°C) 24 hours Within acceptance criteria

The stability of tebipenem was evaluated under various conditions relevant to sample handling and storage. The critical finding was the necessity of MOPS buffer stabilization to maintain analyte integrity, particularly for benchtop stability during sample processing [1] [5]. The β-lactam ring remains stable under neutral pH conditions but degrades rapidly in acidic or alkaline environments.

Application in Pharmacokinetic Studies

Human Pharmacokinetic Parameters

The validated UPLC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy volunteers following oral administration of this compound. Key pharmacokinetic parameters from clinical studies are summarized below:

Table 4: Pharmacokinetic Parameters of Tebipenem in Healthy Volunteers

Parameter 100 mg Dose 200 mg Dose 400 mg Dose 600 mg Dose (Steady State)
Tmax (h) 0.50 0.50 0.67 1.00
Cmax (mg/L) - - - 11.37 ± 3.87
AUC (mg·h/L) Dose-proportional 100-400 mg - - -
t½ (h) - - - -
Urinary Excretion (24 h) ~90% ~95% ~80% -

The method enabled the characterization of linear pharmacokinetics in the dose range of 100-400 mg, with AUC values proportional to the administered dose [4]. The time to reach maximum concentration (Tmax) was short (0.5-1.0 h), consistent with rapid absorption and conversion of the prodrug to the active moiety.

Tissue Distribution Studies

The application of the method extended to tissue distribution studies, particularly important for evaluating antibiotic efficacy at infection sites. In a study of healthy adult subjects receiving 600 mg every 8 hours, the intrapulmonary distribution was assessed by measuring concentrations in epithelial lining fluid (ELF) and alveolar macrophages (AM) [3] [6].

The ratio of AUC0-8 values for ELF and AM to unbound plasma were 0.191 and 0.047, respectively, demonstrating distribution into the lungs, though penetration was limited [3]. These findings support the potential use of this compound for respiratory tract infections, though further clinical studies are needed to establish efficacy.

Pediatric Applications and Shigellosis

The method has been applied in pediatric populations for the treatment of shigellosis, demonstrating the versatility of the assay. In children aged 24-59 months, Cmax values of tebipenem ranged from 2546.0 to 5053.3 ng/mL following this compound administration [7]. The clinical and microbiological success rates were comparable to azithromycin, supporting the potential repurposing of this compound for multi-drug resistant shigellosis [7] [2].

Stability Considerations and Handling

Critical Stability Issues

The β-lactam ring in tebipenem is susceptible to degradation under various conditions, necessitating specific handling protocols:

  • pH Sensitivity: The compound degrades rapidly in acidic and alkaline conditions, with optimal stability at neutral pH (7.0) [1].
  • Temperature Sensitivity: Degradation accelerates at elevated temperatures, requiring cold chain maintenance during sample processing and storage.
  • Solution Stability: Processed samples in autosampler vials maintained stability for 24 hours at 8°C, allowing for batch analysis [5].
Recommended Handling Practices
  • Immediate Stabilization: Add MOPS buffer (pH 7.0, 50 mM) to plasma samples immediately after separation [1] [5].
  • Rapid Processing: Complete sample preparation within 4 hours of collection when stored at room temperature.
  • Appropriate Storage: Store stabilized samples at -80°C for long-term preservation (up to 30 days validated).
  • Limited Freeze-Thaw Cycles: Restrict to a maximum of 5 freeze-thaw cycles to prevent degradation.

Conclusion

The developed and validated UPLC-MS/MS method for the quantification of tebipenem in biological matrices provides a robust, sensitive, and specific analytical tool supporting pharmaceutical development and clinical applications. The key advantages of this method include:

  • Rapid Analysis with a 3.0-minute runtime enabling high throughput
  • Superior Sensitivity with an LLOQ of 0.1 μg/mL suitable for pharmacokinetic studies
  • Comprehensive Validation following EMA guidelines with demonstrated specificity, precision, accuracy, and stability
  • Broad Applicability across multiple biological matrices including plasma, epithelial lining fluid, and alveolar macrophages

The method has proven invaluable in characterizing the pharmacokinetic profile of tebipenem following administration of this compound, supporting its development as the first oral carbapenem antibiotic. The applications in healthy volunteer studies, pediatric populations, and tissue distribution assessments demonstrate the versatility and reliability of the method for diverse clinical scenarios.

For researchers implementing this method, attention to sample stabilization with MOPS buffer and adherence to the chromatographic conditions are critical success factors. The method provides a solid foundation for therapeutic drug monitoring and further clinical investigations of this promising antibiotic agent addressing the growing challenge of multidrug-resistant infections.

References

Bioequivalence Study Parameters for Tebipenem Pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Fasting Arm Results Postprandial Arm Results Acceptance Range
Cmax GMR 96.07% (90% CI: 89.62–102.99) 89.84% (90% CI: 84.33–95.70) 80.00% – 125.00%
AUC₀–t GMR 93.09% (90% CI: 90.47–95.78) 86.80% (90% CI: 83.62–90.10) 80.00% – 125.00%
AUC₀–∞ GMR 93.09% (90% CI: 90.48–95.77) 86.90% (90% CI: 83.73–90.20) 80.00% – 125.00%
Sample Size 24 participants completed 35 of 36 participants completed -
Safety Outcome All AEs mild; no severe AEs One participant dropped out due to AEs; all other AEs mild -

Introduction

Tebipenem pivoxil is an orally administered carbapenem antibiotic with demonstrated activity against a broad spectrum of bacteria, including multidrug-resistant Gram-negative pathogens [1]. As a prodrug, this compound is engineered for enhanced oral absorption by forming an ester prodrug interaction between thiazole at the C3 side chain and C2 carboxylic acids [2]. The drug exerts its antibacterial effect by inhibiting penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis [2].

While carbapenems have long been the standard of care for many multidrug-resistant bacterial infections, they have historically been available only as intravenous formulations [3]. The development of an oral carbapenem represents a significant advancement in antimicrobial therapy, potentially enabling early hospital discharge or entirely outpatient management for serious infections such as complicated urinary tract infections (cUTIs) and pyelonephritis [4] [5].

Bioequivalence studies play a critical role in the drug development process, particularly when developing alternative formulations of established drugs or when transitioning from innovator to generic products. These studies ensure that the test product exhibits comparable systemic exposure to the reference product, thereby supporting therapeutic interchangeability.

Experimental Protocol

Study Design
  • Design: Single-center, randomized, open-label, single-dose, two-sequence, two-period, two-treatment crossover trial [2].
  • Treatments: Test preparation (T) of this compound granules from Lunan Pharmaceutical Group versus reference preparation (R) Orapenem from Meiji Seika Kaisha Ltd [2].
  • Crossover Detail: Participants were randomly assigned to either TR or RT sequences with a 7-day washout period between doses to eliminate carryover effects [2].
  • Dosage Form: Granules, which the study noted can help ensure consistent drug exposure [2].
Participant Selection
  • Inclusion Criteria: Healthy Chinese adults aged 18-65 years; body weight ≥50 kg (men) or ≥45 kg (women); BMI 19.0-26.0 kg/m²; normal laboratory parameters; willingness to provide informed consent [2].
  • Exclusion Criteria: Clinically significant medical conditions; history of serious digestive issues, epilepsy, or vitamin K deficiency; abnormal laboratory results; positive tests for hepatitis B, hepatitis C, syphilis, or HIV; known drug allergies; use of interacting medications; special dietary requirements; tobacco or alcohol use; drug abuse history; blood donation within 3 months; pregnancy or breastfeeding; planned conception; participation in another trial within 3 months; inability to tolerate venipuncture; creatinine clearance rate <80 mL/min [2].
Sample Size Calculation
  • Fasting Arm: 24 participants enrolled based on intraindividual coefficient of variation (CV) for Cmax (34.1%), AUC₀–t (20.0%), and AUC₀–∞ (20.0%) [2].
  • Postprandial Arm: 36 participants enrolled (accounting for 20% dropout rate) based on similar variability parameters [2].
Diet Standardization
  • Fasting Group: Overnight fast of at least 10 hours before dosing [2].
  • Fed Group: High-fat, high-calorie meal (800-1000 kcal: 150 kcal protein, 250 kcal carbohydrates, 500-600 kcal fat) administered 30 minutes before dosing [2].
Pharmacokinetic Assessment
  • Blood Sampling: Serial blood samples collected according to a predefined schedule to characterize the plasma concentration-time profile [2].
  • Bioanalytical Method: Liquid chromatography-mass spectrometry (LC-MS) for quantification of plasma tebipenem concentrations [2].
  • Primary PK Parameters: Cmax (maximum concentration), AUC₀–t (area under the curve from zero to last measurable concentration), AUC₀–∞ (area under the curve from zero to infinity) [2].
  • Statistical Analysis: Geometric mean ratios (GMR) with 90% confidence intervals calculated for Cmax, AUC₀–t, and AUC₀–∞ using analysis of variance (ANOVA) [2].

The following workflow diagram illustrates the sequential design of this bioequivalence study:

Start Study Initiation Screening Participant Screening (n=60) Start->Screening Randomization Randomization (1:1) Screening->Randomization Fasting Fasting Arm (n=24) Randomization->Fasting Fed Fed Arm (n=36) Randomization->Fed Sequence1 Sequence TR: Test → Washout → Reference Fasting->Sequence1 Sequence2 Sequence RT: Reference → Washout → Test Fasting->Sequence2 Fed->Sequence1 Fed->Sequence2 PK_Assessment Pharmacokinetic Assessment Sequence1->PK_Assessment 7-day washout Sequence2->PK_Assessment 7-day washout BE_Analysis Bioequivalence Analysis PK_Assessment->BE_Analysis End Study Completion BE_Analysis->End

Bioequivalence Study Workflow
Safety Monitoring
  • Adverse Event Collection: Participants monitored throughout the study period for any adverse events [2].
  • Severity Assessment: All adverse events categorized by severity and relationship to study drug [2].
  • Laboratory Monitoring: Clinical laboratory tests (hematology, clinical chemistry, urinalysis) performed at screening and throughout the study [2].

Drug Product Information

This compound hydrobromide is an orally available prodrug of tebipenem, a carbapenem antibiotic. The drug has the following pharmacological characteristics:

  • Protein Binding: Approximately 67% bound to serum proteins in vitro [2].
  • Tissue Distribution: Demonstrated distribution to sputum, middle-ear mucosa, maxillary-sinus mucosa, tonsils in adults, and middle-ear secretions in children [2].
  • Elimination Pathway: Primarily excreted renally, with renal clearance and urinary excretion decreasing in patients with renal impairment (creatinine clearance <80 mL/min) [2].
  • Dosage Forms: Currently available as granules in some markets (e.g., Japan, under brand name Orapenem), with ongoing development of tablet formulations [2].

Acceptable Criteria and Safety Profile

For demonstration of bioequivalence, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀–t, and AUC₀–∞ must fall entirely within the acceptance range of 80.00-125.00% [2].

The safety profile of this compound in this bioequivalence study was favorable, with all reported adverse events being mild in severity. Diarrhea was the most commonly reported adverse event, consistent with the known safety profile of carbapenem antibiotics. No severe adverse events or seizures were reported in this clinical trial [2].

Discussion

The successful demonstration of bioequivalence between test and reference formulations of this compound under both fasting and fed conditions has important implications for clinical practice and drug development.

The availability of a generic formulation could potentially improve access to this important oral carbapenem, particularly as antimicrobial resistance continues to escalate. With approximately 30-35% of UTIs now resistant to traditional oral antibiotics like trimethoprim/sulfamethoxazole and fluoroquinolones, the need for effective oral alternatives has never been greater [3].

The food effect data are particularly valuable for clinical practice, as they demonstrate that this compound can be administered without regard to meals, potentially improving adherence in outpatient settings. This flexibility could be especially beneficial for patients transitioning from intravenous to oral therapy during hospital discharge.

Future Directions

While this bioequivalence study provides important pharmacokinetic data, several areas warrant further investigation:

  • Special Populations: Pharmacokinetic studies in patients with hepatic impairment, severe renal impairment, and elderly populations.
  • Drug-Drug Interactions: Formal interaction studies with commonly co-administered medications.
  • Alternative Formulations: Development and evaluation of different dosage forms to enhance patient acceptability.
  • Pediatric Formulations: Age-appropriate formulations for pediatric patients, building on existing approvals in Japan for pneumonia, otitis media, and sinusitis in children [6].

References

Application Notes: Tebipenem Pivoxil in Sepsis Models

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To evaluate the in vivo antibacterial efficacy and protective effect of tebipenem pivoxil in mouse models of bacterial sepsis.

Key Findings: In murine sepsis models challenged with various pathogenic bacteria, oral administration of this compound significantly reduced mortality and demonstrated a superior protective effect compared to meropenem and its own granular formulation [1].

Summary of Quantitative Data

The following tables consolidate the key in vitro and in vivo findings from the research.

Table 1: In Vitro Antibacterial Activity (MIC90) of this compound [1]

Pathogenic Bacteria MIC90 (μg/mL)
Gram-Positive Bacteria
Methicillin-Sensitive Staphylococcus aureus (MSSA) ≤ 0.125
Methicillin-Resistant Staphylococcus aureus (MRSA) 16
Methicillin-Sensitive Staphylococcus epidermidis (MSSE) 0.5
Methicillin-Resistant Staphylococcus epidermidis (MRSE) 8
Pyogenic Streptococcus ≤ 0.125
Enterococcus faecalis 32
Gram-Negative Bacteria
Escherichia coli 1
Klebsiella pneumoniae 0.5
Enterobacter aerogenes ≤ 0.125
Haemophilus influenzae 0.25
Pseudomonas aeruginosa 64
Acinetobacter baumannii 64

Table 2: In Vivo Efficacy in Murine Sepsis Models [1]

Bacterial Challenge Treatment Group Survival Rate Key Comparison
Staphylococcus aureus ATCC29213 This compound Tablet (100 mg/kg) Significantly higher Superior to meropenem and this compound granules
Escherichia coli ATCC25922 This compound Tablet (100 mg/kg) Significantly higher Superior to meropenem and this compound granules
Pseudomonas aeruginosa ATCC27853 This compound Tablet (100 mg/kg) Significantly higher Superior to meropenem and this compound granules
Pseudomonas aeruginosa Clinical Strain This compound Tablet (100 mg/kg) Significantly higher Superior to meropenem and this compound granules

Experimental Protocols

Here is a detailed methodology for key experiments based on the search results.

Protocol 1: Establishing the Sepsis Mouse Model

This protocol is adapted from the methods used to calibrate a mathematical model of sepsis, which closely mirrors the in vivo challenge tests [2].

  • 1. Animal Preparation: Use genetically identical rats or mice. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
  • 2. Bacterial Inoculum Preparation:
    • Use a standard strain like Escherichia coli (e.g., ATCC 25922).
    • Culture the bacteria to the desired optical density using a spectrophotometer.
    • Encapsulation in Fibrin Clot: To mimic a localized infection that progresses to systemic sepsis, mix the bacterial suspension with fibrinogen (1%) and Thrombin (15U) to form a fibrin clot impregnated with bacteria [2].
    • Determine the precise colony-forming units (CFU) per clot via limiting dilution plating after implantation to ensure accurate dosing.
  • 3. Model Induction:
    • Introduce the bacterial fibrin clot into the peritoneum via laparotomy under aseptic conditions.
    • Post-operation, apply a topical anesthetic and return animals to cages with free access to food and water.
  • 4. Monitoring: Observe animals for clinical signs of sepsis, including lethargy, hypothermia, reluctance to feed, tachycardia, and tachypnea. Monitor mortality over 24-48 hours.
Protocol 2: Evaluating this compound Efficacy

This protocol is directly derived from the in vivo study of this compound [1].

  • 1. Animal Model & Grouping: Establish sepsis models as in Protocol 1, challenging mice with specific pathogens (E. coli, S. aureus, P. aeruginosa, K. pneumoniae). Randomize animals into treatment and control groups.
  • 2. Dosing Regimen:
    • Treatment Group: Administer this compound tablet orally. A dose of 100 mg/kg was used in the referenced study [1].
    • Control Groups: Include groups treated with a comparator drug (e.g., meropenem), a different formulation (e.g., this compound granules), and a vehicle control.
    • Administer treatments simultaneously with or shortly after the bacterial challenge.
  • 3. Data Collection and Analysis:
    • Record survival rates for a predefined period (e.g., 7 days).
    • Compare mortality and survival rates between groups using appropriate statistical tests (e.g., Log-rank test). The primary endpoint is a significant reduction in mortality in the treatment group compared to controls.

Pharmacokinetic and Workflow Diagrams

The following diagrams illustrate the experimental workflow and key pharmacological relationships.

Start Study Start Prep Bacterial Inoculum Preparation (Standard strain e.g., E. coli ATCC 25922) Start->Prep Model Sepsis Model Induction (Implant fibrin clot via laparotomy) Prep->Model Randomize Animal Randomization Model->Randomize Group1 Group 1: this compound (Oral, 100 mg/kg) Randomize->Group1 Group2 Group 2: Positive Control (e.g., Meropenem) Randomize->Group2 Group3 Group 3: Negative Control (Vehicle) Randomize->Group3 Treat Administer Treatment Group1->Treat Group2->Treat Group3->Treat Monitor Monitor Survival & Clinical Signs Treat->Monitor Analyze Analyze Survival Rates Monitor->Analyze End Study End Analyze->End

OralAdmin Oral Administration of This compound HBr Conversion Hydrolysis in Enterocytes OralAdmin->Conversion ActiveDrug Active Molecule: Tebipenem Conversion->ActiveDrug PK Systemic Pharmacokinetics (Linear, two-compartment model) ActiveDrug->PK PD Pharmacodynamic Effect (Bacterial Killing) PK->PD RenalCL Renal Clearance (CLR) (Sigmoidal relationship with CLcr) PK->RenalCL Outcome In Vivo Outcome (Improved Survival in Sepsis) PD->Outcome CreClear Key Covariate: Creatinine Clearance (CLcr) CreClear->RenalCL

Research Context and Notes

  • Clinical Relevance: The positive results in animal models are supported by recent clinical advances. A Phase III trial (PIVOT-PO) demonstrated that the oral pro-drug this compound hydrobromide (HBr) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract infections (cUTI), which can lead to sepsis [3] [4]. This underscores its potential as a transition from IV to oral therapy in serious infections.
  • Pharmacokinetic Consideration: Population PK analyses indicate that tebipenem's renal clearance has a sigmoidal relationship with creatinine clearance. This is a critical covariate, suggesting that renal function should be considered when translating doses from animals to humans, though the model found no substantial impact from age, body size, or sex in cUTI patients [5].
  • Modeling Sepsis Complexity: Mathematical models highlight that sepsis outcomes are highly sensitive to small changes in initial bacterial inoculum, pathogen growth rate, and host immune response. This variability should be accounted for in experimental design and data interpretation [2].

References

Application Note: Pharmacokinetic Study of Tebipenem Pivoxil in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Background and Rationale Tebipenem pivoxil (TBPM-PI) is an oral carbapenem prodrug that is hydrolyzed to its active form, tebipenem (TBPM), in the intestinal enterocytes [1]. As the first orally available carbapenem, it presents a significant advancement for treating multidrug-resistant Gram-negative infections, including those caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales, potentially offering an outpatient treatment option for conditions like complicated urinary tract infections (cUTI) that traditionally require intravenous therapy [1] [2]. Understanding its pharmacokinetic (PK) profile in healthy volunteers is a critical first step in drug development, establishing a baseline for safety, tolerability, and PK parameters before advancing to patient populations. Recent studies also suggest that ethnic differences may influence TBPM metabolism and exposure, underscoring the need for well-characterized, region-specific PK data [2] [3].

2.0 Key Data from Previous Studies Data from early-phase clinical trials provide a foundation for designing new PK studies. The tables below summarize critical pharmacokinetic parameters and safety findings.

Table 1: Key Pharmacokinetic Parameters of Tebipenem from Phase I Studies

Parameter Findings in Healthy Volunteers Source / Context
Tmax (h) ~0.5 - 0.67 hours (dose-dependent) [3] Chinese healthy volunteers, single dose (100-400 mg)
Terminal t1/2 (h) ~0.8 hours [3] Chinese healthy volunteers
Urinary Excretion ~80-95% of dose recovered as TBPM in urine within 24 hours [3] Chinese healthy volunteers; indicates renal clearance is a major elimination pathway
Dose Proportionality Linear and dose-proportional over 100-400 mg [3]; also observed from 100-900 mg [1] Supports testing of multiple dose levels within this range
Food Effect No substantial effect observed [1] Supports administration in a fasted state for standardized conditions
Population PK Model Final model is a two-compartment model with two transit compartments for absorption and linear elimination [1] Can be used for future modeling and simulation

Table 2: Summary of Safety and Key Covariates

Aspect Findings Implications for Study Design
Safety & Tolerance Safe and well-tolerated after single oral doses of 100, 200, and 400 mg [3] These doses are suitable for a single ascending dose (SAD) study.
Critical Covariate Creatinine clearance (CLcr) is the most significant covariate, described by a sigmoidal Hill function [1] Must enroll volunteers with normal renal function and measure CLcr>.
Other Covariates No dose adjustments warranted based on age, body size, or sex [1] While not primary factors, demographic data should still be collected.

Detailed Pharmacokinetic Study Protocol

1.0 Study Objectives

  • Primary: To characterize the single-dose pharmacokinetic profile of tebipenem (the active moiety) in plasma after oral administration of this compound hydrobromide (TBP-PI-HBr) in healthy volunteers.
  • Secondary: To assess the safety and tolerability of single oral doses of TBP-PI-HBr; to determine the cumulative urinary excretion of tebipenem.

2.0 Study Design A single-center, open-label, randomized, single ascending dose (SAD) study in healthy adult volunteers is recommended. Three sequential dose cohorts (e.g., 100 mg, 200 mg, 400 mg) with a 1:1 male-to-female ratio in each cohort ensures a balanced assessment.

3.0 Methodology and Procedures

3.1 Subject Selection

  • Inclusion Criteria: Healthy males and females aged 18-45 years; Body Mass Index (BMI) 19-26 kg/m²; CLcr ≥ 80 mL/min (calculated by Cockcroft-Gault); negative pregnancy test for females.
  • Exclusion Criteria: History of hypersensitivity to β-lactam antibiotics; significant medical history; use of any medication in the 14 days prior to dosing; drug abuse; smoking >5 cigarettes/day [3].

3.2 Dosing and Concomitant Restrictions

  • Formulation: Immediate-release (IR) granules of TBP-PI-HBr [1].
  • Administration: A single oral dose administered after an overnight fast of at least 10 hours.
  • Restrictions: Subjects should refrain from alcohol, caffeine, and strenuous exercise for a defined period before and during the study.

3.3 Bioanalytical Sample Collection

  • Blood Sampling: Collect via indwelling cannula pre-dose and at: 5, 10, 15, 20, 30, 40, 50 min, and 1, 1.5, 2, 3, 4, 5, 6, 7, 8 hours post-dose [3]. Centrifuge to obtain plasma and store at ≤ -70°C.
  • Urine Sampling: Collect pre-dose and over intervals: 0-1, 1-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours post-dose [3]. Record volume and aliquot for storage.

3.4 Bioanalytical Method

  • Technology: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • Analyte: Tebipenem (active moiety) in plasma and urine.
  • Internal Standard: Ceftizoxime or a suitable analog [3].
  • Validation: The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA, EMA).

The workflow for the sample collection and analysis process is outlined below.

TBPM_PK_Workflow Start Subject Enrollment & Dosing Blood Blood Sample Collection Start->Blood Urine Urine Sample Collection Start->Urine ProcessP Plasma Isolation (Centrifugation) Blood->ProcessP ProcessU Urine Volume & Aliquoting Urine->ProcessU Analyze LC-MS/MS Analysis (Tebipenem Quantification) ProcessP->Analyze ProcessU->Analyze Data PK Data Analysis (Non-compartmental) Analyze->Data Report Report Generation Data->Report

4.0 Pharmacokinetic and Statistical Analysis

  • PK Parameters: Calculate using non-compartmental analysis (NCA): Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, CL/F, Vz/F, and cumulative amount excreted in urine (Ae0-24).
  • Statistical Analysis: Use descriptive statistics. For dose proportionality, perform a power model on dose-normalized Cmax and AUC.
  • Population PK (Optional): Data can be used to refine the existing two-compartment population model [1].

5.0 Safety Assessment

  • Measures: Continuous monitoring of adverse events (AEs), clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, 12-lead electrocardiograms (ECGs), and physical examinations.

Discussion and Future Applications

The protocol is designed to efficiently characterize the fundamental PK and safety profile of this compound. The linear pharmacokinetics observed in previous studies [1] [3] simplify the prediction of exposure across the tested dose range. The relationship between renal function (CLcr) and tebipenem clearance is the most critical covariate [1], which must be explored in subsequent studies involving patients with renal impairment to establish dose adjustment guidelines. Future work should also explore the application of Pharmaco-Metabolomics, as demonstrated in a Chinese study [3], to gain deeper insights into metabolic interventions and identify novel metabolites, moving beyond traditional PK analysis.

References

Urinary Excretion Measurement Methods for Tebipenem

Author: Smolecule Technical Support Team. Date: February 2026

Tebipenem pivoxil is an oral carbapenem prodrug that is rapidly hydrolyzed to its active form, tebipenem, in the intestinal enterocytes [1] [2]. As a carbapenem antibiotic, tebipenem is primarily eliminated by the kidneys, making the measurement of its urinary excretion critical for determining its pharmacokinetic profile, dosage regimens for urinary tract infections, and understanding its overall elimination pathway [1] [3] [4]. The following notes and protocols consolidate methodologies from recent clinical and preclinical studies.


Summary of Key Urinary Excretion Parameters

The table below summarizes quantitative urinary excretion data for tebipenem from key studies.

Study Population Dose Cumulative Urinary Excretion (by 24 hours) Major Urinary Components Collection Period Analysis Method
Healthy Chinese Volunteers (n=36) [3] [5] 100 mg ~90% of dose Tebipenem (TBPM) 0-24 hours LC-MS/MS
200 mg ~95% of dose Tebipenem (TBPM) 0-24 hours LC-MS/MS
400 mg ~80% of dose Tebipenem (TBPM) 0-24 hours LC-MS/MS
Healthy Subjects (Mass Balance, n=8) [2] 600 mg ([[14]C]-labeled) 38.7% of radioactivity Tebipenem (M12), open-ring metabolite LJC 11562, 4 other minor metabolites Up to 312 hours LC-MS/MS & Radioactivity Counting
cUTI/AP Patients (Population PK, n=650) [1] 600 mg q6h Data incorporated into population PK model Tebipenem During treatment Population PK Modeling (Non-linear mixed-effects)

Detailed Experimental Protocols

Protocol 1: Urine Sample Collection for Pharmacokinetic and Metabolite Profiling

This protocol is adapted from the mass balance and pharmacokinetic studies [2] [3] [5].

  • Objective: To collect urine for determining the cumulative excretion and metabolic fate of tebipenem.
  • Materials:
    • Pre-chained containers for cumulative urine collection.
    • Polypropylene tubes for aliquot storage.
    • -80°C freezer for sample preservation.
  • Procedure:
    • Pre-dose Collection: Subjects empty their bladder completely prior to dosing. This sample is discarded or used as a blank.
    • Post-dose Collection: All urine produced is collected at specified intervals over a set period.
      • For mass balance and metabolite identification: Collect all urine over intervals (e.g., 0–12, 12–24, 24–48, 48–72 hours) until a significant portion of the dose is recovered (e.g., >80% of radioactivity) [2].
      • For pharmacokinetic analysis: Collect urine at shorter intervals post-dose (e.g., 0–1, 1–2, 2–4, 4–6, 6–8, 8–12, and 12–24 hours) to capture the excretion rate profile [3] [5].
    • Sample Handling: After each collection interval, the total volume of urine is recorded. Aliquots are taken and stored at -80°C or below until analysis.

The workflow for urine sample collection and analysis is as follows:

G cluster_0 Collection Intervals (Examples) Start Study Start PreDose Pre-dose: Empty Bladder Start->PreDose Administer Administer Oral This compound PreDose->Administer Collect Post-dose Urine Collection Administer->Collect Record Record Total Volume Collect->Record ShortTerm PK Profiling: 0-1, 1-2, 2-4, ... 12-24h LongTerm Mass Balance: 0-12, 12-24, 24-48h Aliquot Prepare Aliquots Record->Aliquot Store Store at ≤ -80°C Aliquot->Store Analyze LC-MS/MS Analysis Store->Analyze Data Data Analysis: - Cumulative Excretion - Metabolite Profiling Analyze->Data

Protocol 2: Quantification of Tebipenem in Urine via LC-MS/MS

This method is detailed in the study on Chinese volunteers [5] and is standard for quantifying drugs and metabolites in biological fluids.

  • Objective: To accurately measure the concentration of intact tebipenem in human urine.
  • Materials and Equipment:
    • LC-MS/MS System: Liquid chromatography system coupled with a triple-quadrupole mass spectrometer.
    • Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
    • Mobile Phases:
      • Mobile Phase A: 0.1% Formic acid in water.
      • Mobile Phase B: Acetonitrile.
    • Internal Standard (IS): A structurally similar compound, e.g., Ceftizoxime [5].
    • Calibration Standards and Quality Controls (QCs): Prepared by spitting known amounts of tebipenem into blank human urine.
  • Chromatographic Conditions:
    • Column Temperature: 40°C.
    • Flow Rate: 0.4 mL/min.
    • Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 90 | 10 | | 1.0 | 10 | 90 | | 1.5 | 10 | 90 | | 1.6 | 90 | 10 | | 2.5 | 90 | 10 |
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Tebipenem Ions: Optimize for precursor ion → product ion transition (e.g., m/z 385.1 → 298.1).
    • Internal Standard Ions: Optimize for IS transition.
  • Sample Preparation:
    • Thaw frozen urine samples on ice or in a refrigerator.
    • Vortex and centrifuge samples.
    • Dilute an aliquot of urine (e.g., 50 µL) with an internal standard solution.
    • Precipitate proteins by adding a larger volume of organic solvent (e.g., 200 µL of acetonitrile).
    • Vortex vigorously and centrifuge at high speed (e.g., 15,000 × g for 10 minutes at 4°C).
    • Inject a clear supernatant aliquot (e.g., 2-5 µL) into the LC-MS/MS system.
  • Data Analysis:
    • Plot the peak area ratio (Tebipenem/IS) against the nominal concentration of calibration standards to create a linear regression curve.
    • Use this curve to calculate the concentration of tebipenem in unknown and QC samples.
Protocol 3: Metabolite Profiling and Identification in Urine

This protocol is based on the human mass balance study [2].

  • Objective: To identify and characterize the metabolite profile of tebipenem in human urine.
  • Materials and Equipment:
    • Radiometric Detector: For studies using [[14]C]-labeled drug.
    • High-Resolution MS: UPLC-Q-TOF (Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry).
  • Procedure:
    • Sample Pooling: Pool urine aliquots from selected collection intervals across subjects.
    • LC Separation: Separate the urine components using a UPLC system with a C18 column and a water/acetonitrile gradient.
    • Metabolite Detection:
      • Radiometric Detection: The HPLC effluent is split, and one stream is analyzed by a radiometric flow detector to identify peaks containing [[14]C]-label [2].
      • High-Resolution MS: The other stream is analyzed by Q-TOF-MS to obtain accurate mass measurements of metabolites. MS/MS fragmentation is performed to elucidate metabolite structures [2] [5].
    • Metabolite Identification: Proposed structures for metabolites are made by comparing their accurate mass and fragmentation patterns with those of the parent drug (tebipenem).

Application Notes

  • Renal Impairment Adjustment: Population PK analyses show a strong sigmoidal relationship between renal clearance (CLR) of tebipenem and creatinine clearance (CLcr) [1]. Dose adjustment is necessary for patients with renal impairment. Monte Carlo simulations suggest regimens like 150 mg q12h for severe impairment (CLcr <30 mL/min) and 600 mg q8h for normal function [4].
  • Ethnic Considerations: A study in healthy Chinese volunteers identified four urine metabolites (M1-M4), suggesting potential ethnic differences in the metabolic profile compared to other populations [3] [5]. This should be considered in global drug development.
  • Primary Excretion Pathways: In a mass balance study, 83.3% of the administered radioactive dose was recovered, with 38.7% in urine and 44.6% in feces, indicating that renal and fecal routes are both major clearance pathways [2].

References

Comprehensive Analytical Methods for Determining Plasma and Intrapulmonary Concentrations of Tebipenem in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) represents a significant advancement in antimicrobial therapy as the first orally available carbapenem antibiotic being developed for serious bacterial infections. The active moiety, tebipenem, demonstrates broad-spectrum activity against common Enterobacterales pathogens, including extended-spectrum-β-lactamase (ESBL)-producing multidrug-resistant strains. As drug development progresses, accurate determination of tebipenem concentrations in various biological matrices has become crucial for establishing pharmacokinetic-pharmacodynamic (PK/PD) relationships and optimizing dosing regimens. This application note provides detailed methodologies and protocols for the quantification of tebipenem in human plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM), supporting researchers in generating reliable data for regulatory submissions and clinical decision-making.

The development of validated bioanalytical methods is particularly important for antibiotics like tebipenem, where concentration at the infection site correlates with efficacy. Understanding both systemic exposure and pulmonary penetration is essential for developing treatments for lower respiratory tract infections. This document consolidates validated experimental protocols from recent clinical studies, providing researchers with standardized approaches for quantifying tebipenem concentrations across different biological matrices and patient populations.

Analytical Method Validation for Tebipenem Quantification

UPLC-MS/MS Method for Plasma Tebipenem Determination

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for precise determination of tebipenem concentrations in human plasma. This method offers significant advantages in speed, sensitivity, and specificity compared to conventional techniques, making it ideal for high-throughput clinical applications.

  • Sample Preparation: Plasma samples are prepared using a single-step protein precipitation method. Equal volumes of plasma samples are treated with acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM) to stabilize the analyte during processing and analysis. [1]

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
    • Gradient Program: Repeated gradient program to minimize carryover effect (confirmed to be below 8.1%)
    • Run Time: 3.0 minutes per sample
    • Temperature: Maintained at ambient conditions [1]
  • Mass Spectrometry Parameters:

    • Ionization: Electrospray ionization (ESI) in positive mode
    • Detection: Multiple reaction monitoring (MRM) for specific tebipenem transitions
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Gas Flow: Optimized for maximum sensitivity [1]
  • Method Validation Results:

    • Linearity: 0.1-20 μg/mL (r² > 0.99)
    • Lower Limit of Quantification (LLOQ): 0.1 μg/mL
    • Precision: Intra-run and inter-run CV within 3.81%
    • Accuracy: Relative error within ± 8.56%
    • Recovery: 90.19-95.74%
    • Matrix Effects: Minimal observed [1]
Stability Assessment Protocols

Comprehensive stability evaluations are essential for ensuring reliable tebipenem quantification throughout sample processing and storage:

  • Short-term Stability: Tebipenem remains stable in plasma samples stored at room temperature (25°C) for 4 hours (101.20-106.33%)
  • Long-term Stability:
    • -20°C for 3 days: 91.11-98.67%
    • -80°C for 30 days: 94.33-102.67%
  • Freeze-Thaw Stability: Five complete cycles at -80°C: 95.33-102.33%
  • Processed Sample Stability: Auto-sampler vials (8°C) for 24 hours: 94.67-102.00% [1]

The MOPS buffer (pH 7.0, 50 mM) is critical for maintaining tebipenem stability during sample processing, as carbapenems are known to degrade under acidic conditions or through enzymatic activity in plasma.

Pulmonary Distribution Study Protocol

Study Design for Intrapulmonary Concentration Assessment

The pulmonary distribution of tebipenem was evaluated using a standardized bronchoscopy protocol in healthy adult subjects to determine epithelial lining fluid (ELF) and alveolar macrophage (AM) concentrations relative to plasma levels.

  • Subject Population: 30 nonsmoking, healthy adults (20 male, 10 female) with mean age 42 ± 7 years
  • Dosing Regimen: TBP-PI-HBr 600 mg administered orally every 8 hours for five consecutive doses to achieve steady-state concentrations
  • Sample Collection Timeline:
    • Plasma: Serial blood samples collected following the fifth dose
    • Bronchoalveolar Lavage (BAL): Single standardized bronchoscopy performed at predetermined time points (1, 2, 4, 6, or 8 hours) after the fifth dose
    • Sample Size: n=6 subjects per time point for BAL sampling [2] [3]

Table 1: Subject Demographics for Pulmonary Distribution Study

Parameter All Subjects (n=30) 1h Cohort (n=6) 2h Cohort (n=6) 4h Cohort (n=6) 6h Cohort (n=6) 8h Cohort (n=6)
Age (years) 42 ± 7 40 ± 6 46 ± 8 43 ± 8 41 ± 6 41 ± 7
Sex (M/F) 20/10 5/1 3/3 4/2 4/2 4/2
Weight (kg) 80.4 ± 12.3 80.6 ± 14.5 76.1 ± 10.7 78.5 ± 12.7 79.0 ± 13.6 88.0 ± 10.4
Height (cm) 174 ± 10 176 ± 7 172 ± 10 174 ± 12 170 ± 11 179 ± 10
Creatinine Clearance (mL/min) 109 ± 18 110 ± 16 96 ± 14 106 ± 18 107 ± 15 128 ± 15
Bronchoalveolar Lavage Processing and Analysis

The standardized BAL procedure allows for simultaneous collection of ELF and AM samples:

  • BAL Procedure:

    • Instillation of 100-120 mL sterile normal saline in 20 mL aliquots
    • Aspiration of fluid with gentle suction
    • Typical BAL fluid recovery: 50-70% of instilled volume [2]
  • Sample Processing:

    • ELF Concentration Determination: Urea dilution method using urea concentrations in BAL fluid and plasma
    • AM Isolation: Centrifugation of BAL fluid at 400×g for 10 minutes
    • Cell Differentiation: Microscopic examination and cell counting
    • Lysate Preparation: Sonication or freeze-thaw cycles for intracellular concentration determination [2] [3]
  • Analytical Considerations:

    • Protein Binding Adjustment: Using plasma protein binding value of 42% to calculate unbound concentrations
    • Normalization: ELF concentrations normalized to urea dilution factor
    • AM Concentrations: Expressed as ng/mL based on lysate volume [2]

The experimental workflow for pulmonary distribution studies is summarized in the diagram below:

G Subject Dosing Subject Dosing Sample Collection Sample Collection Subject Dosing->Sample Collection 5 doses of 600 mg Q8H Plasma Samples Plasma Samples Sample Collection->Plasma Samples BAL Procedure BAL Procedure Sample Collection->BAL Procedure Sample Processing Sample Processing Analytical Measurement Analytical Measurement Sample Processing->Analytical Measurement UPLC-MS/MS Data Analysis Data Analysis Analytical Measurement->Data Analysis Concentration calculation PK Parameters PK Parameters Data Analysis->PK Parameters AUC, Cmax, Tmax Tissue Penetration Tissue Penetration Data Analysis->Tissue Penetration ELF/Plasma ratio AM/Plasma ratio Plasma Samples->Sample Processing Protein precipitation ELF Collection ELF Collection BAL Procedure->ELF Collection AM Isolation AM Isolation BAL Procedure->AM Isolation ELF Collection->Sample Processing Urea dilution method AM Isolation->Sample Processing Lysate preparation

Figure 1: Experimental Workflow for Pulmonary Distribution Studies of Tebipenem

Pharmacokinetic Applications & Clinical Study Protocols

Pediatric Pharmacokinetic Study Design

A randomized pilot clinical trial was conducted to evaluate this compound pharmacokinetics in children with shigellosis, demonstrating the application of bioanalytical methods in pediatric populations.

  • Study Population: 30 children aged 24-59 months with suspected shigellosis
  • Dosing Regimen: this compound 4 mg/kg/dose administered three times daily for three days
  • Sample Collection: Blood samples collected at multiple time points over three days
  • Analytical Method: Noncompartmental analysis (NCA) for pharmacokinetic parameter calculation [4]

Table 2: Pharmacokinetic Parameters of Tebipenem in Pediatric Patients (24-59 months)

Parameter Day 0 Day 1 Day 2
Cmax (ng/mL) 5053.3 2546.0 3759.2
AUC0-4 (ng·hr/mL) 8481.1 - -
AUC48-52 (ng·hr/mL) - - 6101.8

The observed Cmax values aligned with previously reported values of 3.19 µg/mL and 3.63 µg/mL following 4 mg/kg twice daily dosing in pediatric patients aged 0.5 to 3 years and 3 to 6 years, respectively. [4]

Plasma and Intrapulmonary Pharmacokinetics in Healthy Adults

The comprehensive pharmacokinetic profile of tebipenem was characterized following oral administration of TBP-PI-HBr 600 mg every 8 hours in healthy adult subjects.

  • Steady-state Achievement: Tebipenem trough concentrations progressively increased after each dose, reaching steady state by the fifth dose
  • Plasma Pharmacokinetics:
    • Cmax: 11.37 ± 3.87 mg/L
    • Tmax: 1.00 h (range: 0.22-4.00 h)
    • Cmin: 0.043 ± 0.039 mg/L [2]
  • Pulmonary Distribution:
    • ELF-to-unbound plasma AUC0-8 ratio: 0.191
    • AM-to-unbound plasma AUC0-8 ratio: 0.047
    • Peak concentrations: Occurred at 1h in all matrices [2] [3]
Monte Carlo Simulation for Dose Optimization

Advanced PK/PD modeling using Monte Carlo simulations has been employed to optimize tebipenem dosing regimens across different patient populations and renal function levels.

  • PK/PD Target: fAUC0-24/MIC × 1/tau ≥ 34.58
  • Target Attainment: ≥90% probability of target attainment (PTA) considered optimal
  • Renal Function Considerations:
    • Severe impairment (CCR <30 mL/min): 150 mg q12h
    • Moderate impairment (CCR 30-80 mL/min): 300 mg q8h
    • Normal function (CCR ≥80 mL/min): 600 mg q8h [5]

The relationship between renal function, dosing regimens, and probability of target attainment is summarized below:

G Renal Function Renal Function Dosing Regimen Dosing Regimen Renal Function->Dosing Regimen Determines CCR <30: 150mg q12h CCR <30: 150mg q12h Renal Function->CCR <30: 150mg q12h CCR 30-80: 300mg q8h CCR 30-80: 300mg q8h Renal Function->CCR 30-80: 300mg q8h CCR ≥80: 600mg q8h CCR ≥80: 600mg q8h Renal Function->CCR ≥80: 600mg q8h Drug Exposure Drug Exposure Dosing Regimen->Drug Exposure Influences MIC Value MIC Value PK/PD Target PK/PD Target MIC Value->PK/PD Target Defines PTA Outcome PTA Outcome Drug Exposure->PK/PD Target fAUC/MIC PK/PD Target->PTA Outcome ≥90%

Figure 2: Logic Diagram for Tebipenem Dose Optimization Based on Renal Function

Data Presentation & Results Summary

Comprehensive Pharmacokinetic Parameters

Table 3: Summary of Tebipenem Pharmacokinetic Parameters Across Studies

Parameter Healthy Adults (600 mg q8h) Pediatric Patients (4 mg/kg tid) Unit
Plasma Cmax 11.37 ± 3.87 5.05 (Day 0) mg/L
Plasma Tmax 1.00 (0.22-4.00) <1.0 h
Plasma Cmin 0.043 ± 0.039 - mg/L
Plasma AUC - 8.48 (Day 0, 0-4h) mg·h/L
ELF-to-Plasma Ratio 0.191 - Ratio
AM-to-Plasma Ratio 0.047 - Ratio
Protein Binding 42 - %
Safety and Tolerability Findings

The safety profile of this compound has been established across multiple clinical trials:

  • Adverse Event Incidence: 13.3% (4/30 subjects) in pulmonary distribution study
  • Reported Events: Diarrhea, fatigue, skin papule, COVID-19 (all resolved, none severe)
  • Laboratory Parameters: No clinically significant changes in serum AST, ALT, creatinine, or carnitine levels observed
  • Comparative Safety: Similar tolerability profile to azithromycin in pediatric patients [2] [4]

Conclusion

The validated UPLC-MS/MS method for tebipenem quantification in human plasma provides a robust, sensitive, and specific analytical approach suitable for clinical pharmacokinetic studies. The comprehensive pulmonary distribution protocol enables precise determination of tebipenem concentrations at the site of action for respiratory infections, demonstrating that tebipenem achieves measurable concentrations in both epithelial lining fluid and alveolar macrophages following oral administration of the prodrug TBP-PI-HBr.

These standardized methodologies support the continued development of this compound as a promising oral carbapenem for the treatment of serious bacterial infections, particularly those caused by multidrug-resistant pathogens. The dosing optimization guided by Monte Carlo simulations across varying renal function levels provides evidence-based recommendations for clinical practice. Application of these protocols in ongoing and future clinical trials will ensure generation of high-quality, comparable pharmacokinetic data to inform regulatory decisions and clinical use.

References

Comprehensive Application Notes and Protocols: Tebipenem Pivoxil-β-Cyclodextrin Inclusion Complex for Enhanced Antibacterial Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Tebipenem pivoxil (TP) represents a significant advancement in antibiotic therapy as the first carbapenem analog recommended for oral administration, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. Despite its clinical potential, TP faces significant limitations including chemical instability in solid states, susceptibility to acid-base hydrolysis, and suboptimal solubility characteristics that compromise its therapeutic efficacy [1]. These challenges necessitate innovative formulation strategies to stabilize the molecule and enhance its biological performance.

Cyclodextrin complexation offers a promising approach to address these limitations through the formation of inclusion complexes that can modify key physicochemical and biological properties of drug molecules [2]. β-cyclodextrin (β-CD), a cyclic oligosaccharide consisting of seven glucose units, features a hydrophobic inner cavity and hydrophilic exterior, enabling it to host appropriately sized drug molecules and improve their solubility, stability, and bioavailability [2] [3]. The application of β-CD as a multifunctional excipient for antibiotics like TP represents an innovative strategy to enhance therapeutic outcomes, particularly in the face of growing antibiotic resistance concerns worldwide [4]. This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of TP-β-CD inclusion complexes, supported by comprehensive quantitative data and visual workflow representations.

Preparation Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (purity >98%) [1]
  • Complexation Agent: β-cyclodextrin (purity >98%) [1]
  • Equipment Requirements: Mortar and pestle (or mechanical grinder), environmental chamber for controlled temperature and humidity, analytical balance, hermetic storage containers [1]
Step-by-Step Preparation Method

The dry mixing method provides an efficient, solvent-free approach for forming the TP-β-CD inclusion complex [1]. This protocol optimizes the complexation process for maximum yield and reproducibility:

  • Precise Proportional Measurement: Accurately weigh TP and β-CD in a 1:1 molar ratio using an analytical balance [1].

  • Mechanical Processing: Transfer the pre-weighed components to a mortar and pestle or mechanical grinder. Grind the mixture with continuous stirring for 30 minutes to ensure uniform dispersion and initiate molecular interactions between TP and β-CD [1].

  • Controlled Environmental Conditioning: Transfer the mixed powder to a controlled environment chamber maintained at 308 K (35°C) under ambient humidity conditions. Allow the material to remain under these conditions for 24 hours to facilitate complete complexation [1].

  • Final Processing and Storage: Following the conditioning period, perform a final grinding step to produce a uniform powder. Store the final product in evacuated chambers at 293 K (20°C) with constant ambient humidity to ensure stability preservation [1].

Table 1: Preparation Parameters for TP-β-CD Inclusion Complex

Parameter Specification Rationale
Molar ratio 1:1 (TP:β-CD) Optimal stoichiometry for inclusion complex formation
Mixing time 30 minutes Ensures homogeneous distribution and interaction
Conditioning temperature 308 K (35°C) Facilitates molecular mobility without degradation
Conditioning time 24 hours Allows complete host-guest interaction
Storage temperature 293 K (20°C) Maintains stability of the complexed product

Characterization Methods and Experimental Protocols

Spectral Analysis Techniques
3.1.1 FT-IR Spectroscopy

Experimental Protocol: Prepare samples using IR-grade potassium bromide at a 1:100 sample-to-KBr ratio. Create IR pellets by applying 8 metric tonnes of pressure in a hydraulic press. Acquire spectra using an FT-IR Bruker Equinox 55 spectrometer equipped with a Bruker Hyperion 1000 microscope, scanning between 500 and 4000 cm⁻¹ [1].

Data Interpretation: Compare the spectra of pure TP, β-CD, physical mixture, and the inclusion complex. Successful complexation is indicated by shifts in characteristic absorption bands, particularly those associated with the carbonyl and thiazole groups of TP, confirming inclusion within the β-CD cavity [1].

3.1.2 Raman Spectroscopy

Experimental Protocol: Record Raman scattering spectra using a Lab-RAM HR800 spectrometer (HORIBA Jobin Yvon) with laser excitation λexc = 633 nm (HeANe laser). Maintain laser power below 1 mW at the sample to prevent thermal degradation [1].

Data Interpretation: Analyze changes in vibrational modes between pure TP and the inclusion complex. Spectral modifications in the region corresponding to the azetidinyl and thiazole rings provide evidence of successful inclusion complex formation [1].

Thermal Analysis
3.2.1 Differential Scanning Calorimetry (DSC)

Experimental Protocol: Perform DSC analysis using a Perkin Elmer Diamond instrument equipped with an intercooler system. Calibrate the instrument using indium standards. Seal accurately weighed samples (2-5 mg) in 60 μL aluminum pans. Heat samples at a scanning rate of 10 K min⁻¹ from 293 K to 453 K (20°C to 180°C) under a nitrogen purge (20 mL min⁻¹). Conduct duplicate runs for each sample to ensure reproducibility [1].

Data Interpretation: Compare the thermograms of pure TP, β-CD, and the inclusion complex. The disappearance or shift of the characteristic TP melting endotherm in the complex indicates formation of an inclusion complex with altered crystalline properties [1].

Theoretical Studies

Computational Methods: Perform quantum-chemical calculations using Gaussian 09 package with GaussView application. Optimize molecular structures using Density Functional Theory (DFT) with B3LYP functional and 6-31G(d,p) basis sets. Conduct molecular docking simulations to predict the most stable orientation of TP within the β-CD cavity and identify specific interaction sites [1].

Performance and Evaluation Data

Solubility and Dissolution Enhancement

The formation of TP-β-CD inclusion complexes significantly modifies the solubility profile of TP across different physiological pH conditions:

Table 2: Solubility and Dissolution Enhancement of TP-β-CD Complex

Medium TP Alone TP-β-CD Physical Mixture TP-β-CD Inclusion Complex Enhancement Factor
Artificial gastric juice (pH 1.2) Baseline Moderate improvement Significant improvement 2.8-fold
Phosphate buffer (pH 7.2) Baseline Slight improvement Maximum improvement 3.5-fold
Water Low solubility Improved solubility Highest solubility 4.2-fold

The dissolution profiles demonstrate pH-dependent enhancement, with the most significant improvements observed in neutral and alkaline conditions, which is particularly beneficial for intestinal absorption where TP is primarily absorbed [1] [5].

Stability Enhancement Data

The inclusion complexation with β-CD significantly improves the solid-state stability of TP under various environmental conditions:

Table 3: Stability Parameters of TP and TP-β-CD Complex

Storage Condition Parameter TP Alone TP-β-CD Complex Improvement
High humidity (RH ~76%) Degradation rate constant Higher Significantly reduced 68% reduction
Dry air (RH = 0%) Degradation rate constant Moderate Minimal degradation 72% reduction
Thermal stress (333-363 K) Activation energy Lower Increased 45% increase

The stability enhancement is attributed to the protective environment provided by the β-CD cavity, which shields the susceptible β-lactam ring and thiazole groups of TP from hydrolytic degradation and thermal decomposition [1].

Biological Activity Assessment
4.3.1 Permeability Studies

Experimental Protocol: Evaluate permeability using Caco-2 cell monolayers as an intestinal epithelium model. Measure apparent permeability coefficients (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. Calculate efflux ratios to assess transporter interactions [1].

Results: The TP-β-CD complex demonstrated reduced permeability (Papp A-B decreased from 4.72 × 10⁻⁶ cm/s to 3.31 × 10⁻⁶ cm/s) but a significantly lower efflux ratio (decreased from 2.41 to 1.39), indicating inhibition of efflux transporters and potentially more efficient intestinal absorption despite the reduced permeability rate [1].

4.3.2 Antibacterial Activity Assessment

Experimental Protocol: Determine Minimum Inhibitory Concentration (MIC) values against selected Gram-positive and Gram-negative bacterial strains using standard broth microdilution methods according to CLSI guidelines [1] [4].

Results: The TP-β-CD inclusion complex demonstrated enhanced antibacterial activity against most tested strains, with MIC values reduced by 2 to 4-fold compared to pure TP, indicating that the complexation not only improves stability but also enhances biological efficacy [1].

Application in Pharmaceutical Development

The development of TP-β-CD inclusion complexes presents significant opportunities for innovative formulations addressing the stability and efficacy challenges of carbapenem antibiotics. The experimental data support several key applications in pharmaceutical development:

  • Oral Dosage Form Optimization: The enhanced solubility and dissolution profile of the TP-β-CD complex, particularly at intestinal pH, supports the development of immediate-release oral formulations with improved bioavailability [1] [6].

  • Stability-Enhanced Formulations: The remarkable stability improvement under various environmental conditions enables the development of simpler formulation designs with reduced need for specialized packaging or stability-protecting excipients [1].

  • Combination with Advanced Delivery Systems: The TP-β-CD complex can be incorporated into nanostructured systems including nanosponges, nanofibers, nanoparticles, and liposomes for targeted or controlled release applications [2] [3].

The following workflow diagram illustrates the complete experimental process for developing and evaluating the TP-β-CD inclusion complex:

G cluster_prep Complex Preparation cluster_char Characterization cluster_eval Performance Evaluation Start Start Protocol M1 Weigh TP and β-CD (1:1 molar ratio) Start->M1 M2 Dry grinding (30 minutes) M1->M2 M3 Condition at 308K (24 hours, ambient humidity) M2->M3 M4 Final grinding and powder collection M3->M4 C1 FT-IR Spectroscopy M4->C1 C2 Raman Spectroscopy C1->C2 C3 DSC Analysis C2->C3 C4 Theoretical Studies (DFT calculations) C3->C4 E1 Solubility Studies (pH 1.2 and 7.2) C4->E1 E2 Stability Testing (Humidity/Temperature) E1->E2 E3 Permeability Assessment (Caco-2 model) E2->E3 E4 Antibacterial Activity (MIC determination) E3->E4 App Formulation Application E4->App

Diagram 1: Complete workflow for the preparation and evaluation of TP-β-CD inclusion complex

Conclusion and Future Perspectives

The comprehensive data presented in these application notes demonstrate that β-cyclodextrin complexation represents a viable strategy for overcoming the key limitations of this compound, including chemical instability, suboptimal solubility, and variable permeability. The multifunctional nature of β-CD as an excipient provides simultaneous benefits across physicochemical and biological domains, making it particularly valuable for antibiotic formulations in an era of increasing bacterial resistance [4].

Future development directions should explore derivatized cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which may offer enhanced solubility benefits and different inclusion capabilities [2] [3]. Additionally, incorporation of the TP-β-CD complex into advanced delivery systems such as mucoadhesive formulations, targeted nanoparticles, or combination products with efflux pump inhibitors could further enhance the therapeutic potential of this important antibiotic [2]. The protocols and data presented herein provide a robust foundation for these continued development efforts aimed at optimizing antibacterial therapy through sophisticated pharmaceutical technologies.

References

Broth Microdilution Protocol for Tebipenem MIC Determination

Author: Smolecule Technical Support Team. Date: February 2026

This standardized protocol is adapted from studies assessing tebipenem against bloodstream infection isolates [1]. The detailed materials and steps are as follows:

  • Primary Reagent: Tebipenem dry powder.
  • Powder Reconstitution: Dissolve tebipenem powder in deionized water to create a 1000 mg/L stock solution [1].
  • Preparation of Working Concentrations: Perform serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final testing range, typically from 0.004 mg/L to 4 mg/L after bacterial inoculation [1].
  • Panel Preparation: Dispense the antibiotic dilutions into a 96-well plate. Plates can be stored at -80°C and should be thawed for approximately 2 hours before use [1].
Procedure Steps
  • Inoculum Preparation: Create a 0.5 McFarland standard suspension of the test isolate directly from an 18-24 hour culture on blood agar. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 × 10⁵ CFU/mL in each well of the microdilution plate [1].
  • Incubation: Incubate the inoculated plate at 35°C for 18-20 hours [1].
  • MIC Endpoint Determination: Read the MIC visually as the lowest concentration of tebipenem that completely inhibits visible growth of the organism [1].
  • Quality Control: Conduct quality assurance for every test run using standard reference strains like E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1].

Quantitative Susceptibility Data for Tebipenem

The tables below summarize the in vitro activity of tebipenem against key pathogens, highlighting its potency compared to other carbapenems.

Table 1: In Vitro Activity of Tebipenem Against MDR Enterobacterales (MIC90 values) [1]

Pathogen (Number of isolates) Tebipenem MIC90 (mg/L) Meropenem MIC90 (mg/L) Ertapenem MIC90 (mg/L)
ESBL/AmpC-producing E. coli (n=274) 0.03 0.03 0.125
ESBL/AmpC-producing K. pneumoniae (n=42) 0.125 0.06 0.25

Table 2: Suggested Dosing Regimens for Tebipenem Based on Renal Function [2] Note: Dosing for an MIC of 0.03 mg/L to achieve a ≥90% Probability of Target Attainment (PTA).

Creatinine Clearance (CCR) Recommended Dosage Regimen
CCR ≥ 80 mL/min 600 mg every 8 hours
50 ≤ CCR < 80 mL/min 300 mg every 8 hours
30 ≤ CCR < 50 mL/min 300 mg every 8 hours
CCR < 30 mL/min 150 mg every 12 hours

Key Research Findings and Clinical Correlation

  • Potency Against MDR Pathogens: Tebipenem exhibits excellent in vitro activity against ESBL- and AmpC-producing E. coli and K. pneumoniae, with MIC90 values lower than or equivalent to other parenteral carbapenems [1].
  • Stability Against Co-Resistance: Tebipenem's MIC values are not affected by co-resistance to other oral antibiotics like ciprofloxacin and trimethoprim/sulfamethoxazole, underscoring its potential as an oral step-down therapy for MDR infections [1].
  • Dosing Considerations: Recent pharmacokinetic/pharmacodynamic (PK/PD) modeling using Monte Carlo simulations supports the need for renal function-based dosing to ensure optimal efficacy [2].
  • Clinical Trial Validation: A recent Phase III trial (PIVOT-PO) demonstrated that oral tebipenem HBr (600 mg) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract infections, including pyelonephritis [3].

Experimental Workflow for MIC Determination

The diagram below outlines the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of tebipenem.

mic_workflow start Prepare Tebipenem Stock Solution (1000 mg/L) A Perform Serial Dilutions in Broth (0.004 - 4 mg/L) start->A B Dispense into 96-well Plate & Store at -80°C A->B C Prepare Bacterial Inoculum (5 × 10⁵ CFU/mL) B->C D Inoculate Plate & Incubate 35°C for 18-20 hours C->D E Determine MIC Visually (Lowest conc. with no growth) D->E end Record MIC Value E->end

Application Notes for Researchers

  • Strain Selection: When establishing in-house protocols, include well-characterized, genetically sequenced ESBL-producing strains to validate your method's accuracy [1].
  • Beyond Urinary Tract Infections (UTIs): While clinical data is strongest for cUTIs [3], compelling in vitro evidence suggests tebipenem's potential for treating bloodstream infections caused by MDR Enterobacterales [1].
  • Interpretive Criteria: Official regulatory breakpoints for tebipenem are not yet universally established [4]. Researchers should refer to the latest guidelines from CLSI/EUCAST or use internal, scientifically justified criteria based on PK/PD targets [2].

References

improving tebipenem pivoxil chemical stability solid state

Author: Smolecule Technical Support Team. Date: February 2026

How to Monitor Stability and Degradation

Effective stability testing requires methods to stress the sample and accurately measure the active ingredient and its degradation products.

Stress Condition Details Primary Degradation Pathway
Increased Humidity Solid-state degradation at elevated relative humidity [1]. Autocatalytic reaction (kinetic model of autocatalysis) [1].
Hydrolysis Degradation in aqueous solutions [2]. Cleavage of the β-lactam bond [1].
Oxidation Use of oxidizing agents (e.g., in phosphate buffer ~pH 6.0) [2]. Information not specified in search results.
Thermal Degradation Studies in dry air [1] and at specific temperatures (thermolysis) [2]. First-order reaction (in dry air) [1].
Photolysis Exposure to light in the solid state [2]. Information not specified in search results.

First-Derivative Spectrophotometry Protocol: This method quantifies tebipenem pivoxil and its active metabolite, tebipenem, in the presence of degradation products [2].

  • Instrument: A UV/Vis spectrophotometer capable of recording first-derivative spectra.
  • Wavelengths: Use λ = 341 nm for this compound and λ = 320 nm for tebipenem [2].
  • Sample Preparation: Prepare samples in solution within the concentration ranges of 10.70–160.0 μg mL⁻¹ for this compound and 16.70–220.0 μg mL⁻¹ for tebipenem [2].
  • Validation: The method is linear, precise, and accurate for stability studies [2].

HPLC-MS/MS Protocol: This method provides a more detailed analysis, confirming degradation pathways [1].

  • Instrumentation: Use an HPLC system coupled with a diode-array detector (DAD) and an electrospray ionization tandem mass spectrometer (Q-TOF-MS/MS) [1].
  • Application: This setup helps identify specific degradation products, such as those resulting from the cleavage of the β-lactam bond [1].

Strategies to Improve Solid-State Stability

The following approaches, based on experimental data, can enhance the stability of this compound.

Strategy Key Findings Proposed Mechanism
Develop Crystalline Salts New crystalline salt forms show potential for improved stability [3]. Altered crystal packing and internal energy reduce degradation susceptibility.
Control Environmental Humidity Degradation follows autocatalytic kinetics at high humidity [1]. Minimizing water absorption prevents autocatalytic breakdown.

A Workflow for Stability Investigation

This diagram outlines a systematic approach to investigating and improving the solid-state stability of this compound:

Start Start: Stability Investigation A1 Perform Forced Degradation Studies Start->A1 A2 Analyze Samples (Use HPLC-MS/MS or Derivative Spectrophotometry) A1->A2 A3 Identify Major Degradation Products and Pathways A2->A3 B1 Develop Mitigation Strategies A3->B1 B2 Test New Formulations (e.g., Crystalline Salts) B1->B2 B3 Optimize Storage Conditions (Control Temperature & Humidity) B1->B3 C1 Validate Stable Formulation B2->C1 B3->C1

Frequently Asked Questions

What is the main chemical degradation pathway for tebipenem in the solid state? The primary pathway is the cleavage of the β-lactam bond, a common vulnerability in this class of antibiotics. This has been confirmed in solid-state studies using FT-IR, Raman spectroscopy, and HPLC-Q-TOF-MS/MS [1].

How does humidity affect the degradation kinetics of tebipenem? The degradation mechanism changes with humidity. In dry air, degradation typically follows a first-order reaction. At elevated relative humidity, the process shifts to follow a kinetic model of autocatalysis, meaning the degradation products accelerate the further breakdown of the drug [1].

Are there any patented forms of this compound with improved stability? Yes, several novel crystalline salt forms have been patented for this purpose. These include ethanesulfonic acid, ketoglutaric acid, maleate, methanesulfonic acid, hydrobromide, and edisylate salt forms. These forms are designed to enhance stability and are intended for use in pharmaceutical compositions [3].

References

enhancing tebipenem pivoxil solubility and dissolution rate

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies & Excipient Selection

The core strategy from the patent involves creating immediate-release (IR) oral dosage forms using specific pharmaceutical excipients to ensure effective drug delivery [1]. The key components of these formulations are summarized in the table below.

Table 1: Key Excipients for Tebipenem Pivoxil Formulations

Excipient Category Specific Compounds Mentioned Function & Notes
Binding Agents Hydroxypropyl methyl cellulose (HPMC), Polyvinylpyrrolidone (PVP), Copovidone [1] Provide cohesion to the powder mixture and granule strength.
Diluents Microcrystalline cellulose, Lactose (anhydrous or monohydrate), Mannitol, Starch [1] Increase bulk of the dosage form to allow for practical handling and compression.
Disintegrants Croscarmellose sodium, Crospovidone, Sodium starch glycolate [1] Facilitate the breakup of the tablet in the gastrointestinal fluid, aiding dissolution.
Lubricants Magnesium stearate, Fatty acid esters [1] Reduce friction during tablet ejection from the die and improve powder flow.
Coating Agents Hydroxypropyl methyl cellulose (HPMC)-based coatings [1] Used in modified-release forms to control the drug's dissolution profile.

Experimental Workflow for Formulation Development

The following diagram outlines a generalized workflow for developing a solid oral dosage form, based on the processes implied by the patent information [1].

G start Start: Formulation Development s1 Select Excipients start->s1 s2 Blend Powder (Drug + Diluent + Binder + Disintegrant) s1->s2 s3 Granulate (Wet/Dry Method) s2->s3 s4 Dry & Size Reduction (Mill/Sieve) s3->s4 s5 Final Blend (Add Lubricant) s4->s5 s6 Form Solid Dosage (Compress into Tablet) s5->s6 s7 Apply Coating (If required) s6->s7 test Test In-Vitro Performance (Dissolution, Assay) s7->test end Analyze Data & Optimize test->end

Insights for Further Investigation

While the provided data gives a starting point, here are some directions for deeper technical investigation:

  • Explore Advanced Techniques: The patent focuses on conventional tablet-making processes. To significantly enhance the solubility of a BCS Class IV drug like this compound, you might need to investigate advanced techniques. Promising approaches mentioned in other contexts include solid dispersions (embedding the drug in a hydrophilic polymer matrix) and cyclodextrin complexation (forming water-soluble inclusion complexes) [2].
  • Systematic Optimization: The dissolution rate and overall bioavailability will be highly dependent on the specific grades and ratios of the excipients used. A systematic Design of Experiments (DoE) approach is recommended to optimize these variables and understand their interactions [1].

References

tebipenem pivoxil degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Separation and Analysis

The following table summarizes validated HPLC and UPLC conditions for separating tebipenem pivoxil from its degradation products.

Method Purpose & Citation Stationary Phase Mobile Phase (v/v) Key Method Parameters & Notes

| Separation of drug & solid-state degradation products [1] | Core-shell C18 (5.0 µm) | Not fully specified (No ion-pair reagents) | • Short analysis time & high selectivity • Compatible with HPLC-DAD and HPLC-Q-TOF-MS/MS | | Stability-indicating method for Tebipenem (active form) [2] [3] | Lichrospher RP-18 (5 µm, 250 × 4 mm) | 12 mM Ammonium Acetate : Acetonitrile = 96:4 | • Flow rate: 1.2 mL/min • Detection: 298 nm • Retention time: ~12.3 min • Runtime: 15 min | | Related substances in drug substance [4] | Octadecylsilane (5 µm) | A: 20mM Phosphate Buffer (pH 6.0) : Acetonitrile = 95:5 B: Acetonitrile : Water = 1:1 | • Gradient elutionColumn temp.: 40°C • Suitable for quality control of raw material | | Determination in human plasma (UPLC-MS/MS) [5] | HSS T3 (1.8 µm, 100 × 2.1 mm) | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile (Gradient) | • Runtime: 3.5 min • Detection: MRM, 384.0→298.0 (m/z) • High sensitivity for pharmacokinetic studies |

Stress Degradation Conditions and Outcomes

Forcing degradation studies help understand the stability profile and generate degradation products for identification. The table below outlines conditions applied to tebipenem (the active form).

Stress Condition Details Reported Degradation
Acidic Hydrolysis [2] 0.2 N HCl at 30°C Significant degradation
Alkaline Hydrolysis [2] [3] 0.02 N NaOH at Room Temperature Significant degradation (more than in acid)
Oxidative Degradation [2] 3% H₂O₂ at Room Temperature Significant degradation
Thermal Degradation (Solid State) [1] [2] 70°C at 0% RH (dry) or 70°C at 76.5% RH (humid) Degradation, with more stable products formed in solid state compared to solutions [1]
Photolytic Degradation [2] Exposure to sunlight (e.g., 10,000 lux for 48 h) Significant degradation

Structural Insights and Characterization Techniques

Understanding the molecular structure is key to predicting degradation pathways.

  • Instability of the β-Lactam Ring: The core vulnerability of this compound and its active form, tebipenem, lies in the bi-cyclic 4:5 fused β-lactam ring [2] [3]. This ring is highly susceptible to hydrolysis under acidic and basic conditions [1] [2].
  • Role of HOMO-LUMO Analysis: Quantum-chemical calculations (DFT) reveal that the electron density distribution in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is located over the fused β-lactam ring system [2] [3]. This indicates that this region is the most reactive site for nucleophilic attack, which is the initial step in the ring-opening degradation process [2].
  • Characterization Techniques: A combined approach is most effective:
    • HPLC-Q-TOF-MS/MS is powerful for separating degradation products and determining their accurate mass and structural fragments [1].
    • Vibrational spectroscopy (FT-IR, Raman), supported by DFT calculations, helps identify characteristic functional groups and validate the molecular structure of both the drug and its degradants [6].

Experimental Workflow for Degradation Product Identification

The following diagram outlines a logical workflow for designing your degradation study and identifying the products.

workflow Start Start: Plan Degradation Study Step1 Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Step1 Step2 Analyze Samples via HPLC-DAD or UPLC-MS Step1->Step2 Step3 Separate and Detect Degradation Products Step2->Step3 Step4 Characterize Products (HPLC-Q-TOF-MS/MS, FT-IR) Step3->Step4 Step5 Propose Structures & Degradation Pathways Step4->Step5 End Final Report & Method Validation Step5->End

Frequently Asked Questions (FAQs)

Q1: Why does tebipenem degrade so extensively in basic conditions? The β-lactam ring in tebipenem's structure is highly susceptible to base-catalyzed hydrolysis [2]. Quantum-chemical calculations show that the electron density in the HOMO orbital is localized on this fused ring system, making it a prime target for nucleophilic attack by hydroxide ions, leading to ring opening and loss of activity [2] [3].

Q2: My degradation product peaks are not well resolved. How can I improve the HPLC separation?

  • Consider a core-shell particle column [1]. These columns can provide high efficiency and good separation without the high backpressure of sub-2µm particles.
  • Optimize the mobile phase pH and buffer concentration [4]. Using a phosphate buffer at pH 6.0 has been shown to effectively separate this compound from its related substances.
  • Avoid using ion-pair reagents if you plan to follow up with MS detection, as they can suppress ionization. The core-shell method is compatible with MS [1].

Q3: What is the most critical parameter for a stability-indicating method? The method must demonstrate specificity and selectivity, proving that the peak of the active drug is pure and well-separated from all degradation products. This is confirmed by using a PDA detector to check peak purity (no co-eluting peaks) and by stressing the drug under various conditions (acid, base, oxidation, heat, light) to ensure all degradants are resolved [2].

Q4: Are degradation products formed in the solid state different from those in solution? Yes. Research indicates that while degradation in solution can be multidirectional, degrading this compound in the solid state can yield more stable, isolable degradation products [1]. This makes solid-state degradation a valuable model for obtaining well-defined compounds for identification.

References

reducing tebipenem pivoxil efflux transport Caco-2

Author: Smolecule Technical Support Team. Date: February 2026

Tebipenem Pivoxil Transport Mechanism

Your experiments should focus on influx transport mechanisms. The high intestinal absorption of this compound (TBPM-PI) is mediated by human uptake transporters, specifically OATP1A2 and OATP2B1, alongside passive diffusion [1]. Key characteristics of these transporters are summarized below.

Table 1: Key Influx Transporters for this compound in Caco-2 Models

Transporter Role in TBPM-PI Transport pH Optimum Affinity (K_m) Proposed Selective Inhibitor
OATP1A2 Significant uptake transport [1] pH 6.5 [1] 41.1 μM [1] Not specifically identified for TBPM-PI
OATP2B1 Significant uptake transport [1] Higher at neutral/weak alkaline pH [1] > 1 mM [1] Not specifically identified for TBPM-PI
PEPT1 No significant activity [1] - - -

Experimental Protocol: Inhibiting Uptake Transport

This protocol helps confirm the involvement of OATP transporters in TBPM-PI uptake.

  • Objective: To assess the contribution of OATP1A2 and OATP2B1 to the apical uptake of this compound in Caco-2 cell monolayers.
  • Cell Model: Differentiated Caco-2 cell monolayers (21-30 days post-seeding) [2].
  • Experimental Groups:
    • Test Group: Caco-2 monolayers pre-incubated with an OATP inhibitor.
    • Control Group: Monolayers without inhibitor.
  • Inhibitor Considerations: While a specific OATP inhibitor for TBPM-PI is not identified in searches, you can use established OATP inhibitors for a proof-of-concept study. Always validate inhibitor selectivity and non-toxicity in your lab's Caco-2 model [3].
  • Transport Buffer: Use HBSS buffered with HEPES. To study pH-dependent activity of OATP1A2 (optimum pH 6.5) versus OATP2B1, perform separate experiments at pH 6.5 and pH 7.4 [1].
  • Procedure:
    • Pre-incubation: Incubate monolayers with/without inhibitor in transport buffer for a predetermined time.
    • Uptake Phase: Replace buffer with a new solution containing the inhibitor (if used) and TBPM-PI.
    • Sampling: Measure the accumulation of TBPM-PI within the cells over time to determine uptake rate [1].
  • Analysis: A significant reduction in TBPM-PI uptake in the test group indicates involvement of the inhibited transporter(s).

Workflow for Investigating Transport Mechanisms

The following diagram maps the logical workflow for characterizing this compound transport.

tbpm_workflow Start Start: Investigate this compound Transport Step1 Establish Caco-2 monolayer integrity (TEER > 500 Ω·cm², LY Papp check) Start->Step1 Step2 Measure baseline apical-to-basolateral permeability of TBPM-PI Step1->Step2 Step3 Hypothesis: Influx Transport Mediated Step2->Step3 Step4 Design inhibitor studies targeting OATP1A2/OATP2B1 at relevant pH Step3->Step4 Step5 Interpret Data: Significant reduction in uptake? Step4->Step5 Step6 Conclusion: Uptake is primarily via passive diffusion Step5->Step6 No Step7 Conclusion: Uptake is mediated by OATP transporters Step5->Step7 Yes

Troubleshooting Common Caco-2 Experiment Issues

Table 2: Troubleshooting Guide for Caco-2 Transport Studies

Problem Potential Cause Solution
Low Monolayer Integrity Insufficient differentiation time; handling damage. Use monolayers ≥21 days post-seeding [2]; verify TEER and LY permeability [2]; allow 2-day recovery after manipulation [2].
High Variability in Data Inconsistent cell passages; monolayer handling. Use cells within a controlled passage range; standardize all experimental procedures.
Inhibitor Shows No Effect Wrong target; incorrect concentration/activity. Verify inhibitor selectivity and activity in your system with a positive control substrate [3].
Unexpectedly Low Permeability Instability of prodrug in transport buffer. Check chemical stability of TBPM-PI under experimental conditions (pH, temperature, time).

Key Technical Notes

  • Caco-2 Model Limitations: Caco-2 cells may not fully replicate the expression profile of all human intestinal transporters. Correlate findings with other models for confirmation [2].
  • Confirming Transporter Expression: Verify the presence of OATP1A2 and OATP2B1 in your specific Caco-2 cell line via PCR or western blot, as expression levels can vary.
  • Analytical Methods: For quantifying TBPM-PI, you can adapt validated UPLC-MS/MS methods from human plasma studies, which offer high sensitivity and specificity [4].

References

overcoming multidrug resistance with tebipenem pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Tebipenem Pivoxil: Technical FAQs for Researchers

1. What is the core mechanism of action that makes tebipenem effective against resistant bacteria? this compound is an orally bioavailable prodrug that is rapidly hydrolyzed to its active form, tebipenem, in the intestinal mucosa [1]. The active moiety, tebipenem, is a carbapenem that exerts its bactericidal effect through a two-pronged mechanism:

  • PBP Binding: It binds to penicillin-binding proteins (PBPs), thereby inhibiting the synthesis of the bacterial cell wall, which leads to cell lysis and death [2] [1].
  • β-Lactamase Stability: Its unique carbapenem structure makes it less susceptible to degradation by many beta-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs), which are common resistance mechanisms in Gram-negative bacteria [3] [1].

2. Against which multidrug-resistant pathogens is this compound most effective? Pre-clinical and clinical studies have demonstrated the potency of tebipenem against key multidrug-resistant pathogens, as summarized in the table below.

Table 1: Efficacy of this compound Against Resistant Pathogens

Pathogen Category Specific Pathogens / Resistance Mechanisms Key Evidence & MIC Data
Enterobacteriaceae ESBL-producing E. coli and K. pneumoniae (e.g., CTX-M-15, SHV-12) [3] Median fAUC~0-24~/MIC · 1/τ value for stasis: 23 [3]. Effective against strains with MICs as low as 0.016 - 0.5 mg/L [3].
Enteric Pathogens Multidrug-resistant (MDR) Shigella spp. (e.g., S. flexneri, S. sonnei) [4] Highly potent in vitro and effective in clearing gut infection in mouse and gnotobiotic piglet models [4]. A pilot clinical study showed comparable tolerability and efficacy to azithromycin [5].

3. What is the critical pharmacokinetic/pharmacodynamic (PK/PD) index and its target value? Tebipenem exhibits time-dependent pharmacodynamics, and its efficacy is best described by the fAUC~0-24~/MIC · 1/τ index (the free drug area under the concentration-time curve over 24 hours divided by the MIC, corrected for the dosing interval) [3].

  • For Stasis: The median fAUC~0-24~/MIC · 1/τ value for stasis against 11 strains of Enterobacteriaceae was 23 [3].
  • For Log Kill & Resistance Suppression: In a hollow-fiber infection model (HFIM), an fAUC~0-24~/MIC · 1/τ value of 34.58 to 51.87 resulted in logarithmic killing and suppressed the emergence of resistance [3] [6]. This higher target is recommended for defining optimal dosing regimens.

4. How should dosing regimens be adjusted for patients with renal impairment? Renal function significantly impacts tebipenem clearance, requiring dose adjustments. Recent Monte Carlo simulations for Japanese adults provide evidence-based recommendations, which can inform clinical trial design [6].

Table 2: Recommended Dosing Regimens Based on Renal Function

Renal Function (Creatinine Clearance) Recommended Oral Dosing Regimen (this compound)
Severe Impairment (CCR < 30 mL/min) 150 mg every 12 hours
Moderate to Severe Impairment (CCR 30-50 mL/min) 300 mg every 8 hours
Moderate Impairment (CCR 50-80 mL/min) 300 mg every 8 hours
Normal Function (CCR ≥ 80 mL/min) 600 mg every 8 hours

Source: Adapted from [6]. CCR, Creatinine Clearance.

Detailed Experimental Protocols

To facilitate your own research, here are detailed methodologies from key studies.

Protocol 1: High-Throughput Screening for Anti-Shigella Activity

This protocol is adapted from the research that identified tebipenem as a lead compound [4].

  • Bacterial Strain: Shigella flexneri 2457T.
  • Culture Medium: Müller Hinton medium.
  • Inoculum Preparation:
    • Inoculate 50 mL of medium with a single colony and incubate overnight at 37°C.
    • The next day, sub-culture 500 μL of the overnight culture into 50 mL of fresh medium.
    • Monitor growth until OD~600~ reaches 0.4-0.6.
    • Dilute the bacterial suspension to a final concentration of 1 × 10^6 CFU/mL.
  • Assay Platform:
    • Use 1536-well polystyrene assay plates.
    • Dispense 50 nL of compound (from 1 mM master plates) into each well using an acoustic dispenser (e.g., LabCyte Echo). The final test concentration is 10 μM in a 5 μL volume.
  • Controls:
    • Growth Control: Columns 11/12: 50 nL DMSO.
    • Negative (Sterility) Control: Columns 34/35: 50 nL of 20 μM Moxifloxacin.
  • Screening Procedure:
    • Dispense 5 μL of bacterial inoculum into compound plates using a multidrop dispenser.
    • Incubate plates at 37°C overnight (16-17 hours).
    • Add 2 μL of resazurin solution to each well and incubate in the dark for 3 hours.
    • Measure fluorescence intensity with a plate reader.
  • Hit Selection: Calculate percentage growth inhibition per well. Primary hits are typically defined as compounds showing inhibition above the robust mean + 3 standard deviations of the entire distribution [4].

Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Murine Thigh Model

This methodology is critical for establishing the relationship between drug exposure and efficacy [3].

  • Animal Model: Well-characterized neutropenic murine thigh infection model.
  • Infection: Thighs are inoculated with a bacterial suspension of the target organism (e.g., E. coli, K. pneumoniae).
  • Dosing: Administer this compound (the prodrug) via oral gavage in a dose-fractionation design (varying doses and dosing intervals).
  • Sample Collection: Collect plasma samples at multiple time points post-dose to characterize the pharmacokinetic profile.
  • Bioanalysis: Measure tebipenem concentrations in plasma using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Data Analysis:
    • Fit a population pharmacokinetic model to the concentration-time data.
    • Calculate the free drug concentration using the measured free fraction (reported as 1.3% [3]).
    • Correlate various PK/PD indices (fAUC/MIC, fT>MIC, fC~max~/MIC) with the change in bacterial density in the thigh.
    • Use an inhibitory sigmoid E~max~ model to define the exposure-response relationship.

The workflow for this integrated PK/PD analysis is as follows:

G start Establish Neutropenic Murine Thigh Model inoculate Inoculate Thigh with Target Bacterium start->inoculate dose Administer this compound (Oral Gavage, Dose Fractionation) inoculate->dose collect Collect Plasma Samples at Multiple Time Points dose->collect analyze LC-MS/MS Analysis of Tebipenem Concentrations collect->analyze model Develop Population PK Model analyze->model correlate Correlate PK/PD Indices (fAUC/MIC) with Bacterial Kill model->correlate identify Identify Target fAUC/MIC for Stasis & Log Kill correlate->identify

Key Experimental Considerations & Troubleshooting

  • Plasma Protein Binding: The free (unbound) drug fraction is critical for PK/PD analysis. The cited research uses a value of 1.3% for mice [3]. Confirm this value for your specific experimental conditions, as it can vary.
  • Suppressing Resistance: To study the suppression of resistance, use a Hollow-Fiber Infection Model (HFIM), as it allows for simulating human PK profiles over an extended period under well-controlled conditions. Progressively more fractionated regimens were key to suppressing resistance in the HFIM [3].
  • Impact on Gut Microbiota: When studying tebipenem for enteric infections, note that while it alters the intestinal microbiota, a recent study found it did not promote overgrowth of carbapenem-resistant K. pneumoniae in mice. However, the risk of C. difficile infection should still be monitored [7].

References

Tebipenem Pivoxil Stability: Mechanisms & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: Why is managing acid-base hydrolysis critical for Tebipenem Pivoxil? this compound is a prodrug, meaning it is an inactive ester that must be converted in the body to release the active drug, tebipenem [1]. This ester bond is susceptible to hydrolysis, a chemical reaction with water that can be accelerated by acids or bases [2]. Uncontrolled hydrolysis during manufacturing or storage can lead to:

  • Formation of impurities: The primary impurity is the ring-opened derivative of tebipenem [2].
  • Reduced potency: Degradation of the prodrug decreases the amount of active drug available.
  • Compromised product quality: Ensuring low levels of impurities is a key requirement in pharmaceutical development.

The diagram below illustrates the relationship between the prodrug, its activation, and the undesired degradation pathway.

FAQ 2: What are the key factors that influence this compound hydrolysis? The stability of this compound is primarily affected by the pH and the solvent environment of the solution [2]. The following table summarizes the key factors and control strategies based on a patented impurity preparation method.

Factor Impact on Hydrolysis Control Strategy
pH & Buffers The reaction is carried out in an alkaline environment (e.g., potassium carbonate/sodium carbonate buffer) [2]. Strictly control pH; use buffers to maintain stability. Avoid inappropriate pH ranges.
Solvent System A dichloromethane-water system is used, with the reaction occurring at the interface [2]. Optimize solvent choice to control reaction rate and impurity profile.
Reaction Time The hydrolysis reaction is conducted over a defined period (e.g., 2-3 hours) at room temperature [2]. Monitor and control processing times to prevent excessive degradation.
Temperature The reaction is performed at room temperature (20-30°C); higher temperatures accelerate hydrolysis [2]. Use controlled, lower temperatures during processing and storage.

FAQ 3: What is a standard protocol for studying this compound hydrolysis? The protocol below, adapted from a patent, is designed to generate the ring-opened impurity for research purposes and highlights conditions that must be controlled to prevent degradation [2].

Objective: To prepare the ring-opened hydrolysis impurity of this compound. Materials:

  • This compound crude product
  • Dichloromethane (DCM)
  • Aqueous alkaline solution (e.g., 5% potassium carbonate or sodium carbonate)
  • Inorganic salt (e.g., sodium sulfate)
  • Hydrochloric acid (for acidification)

Experimental Workflow: The procedure for the hydrolysis reaction and isolation of the impurity can be summarized in the following workflow:

hydrolysis_protocol Start This compound in DCM Step1 Add Alkaline Solution (pH ~10-11) Start->Step1 Step2 Stir at Room Temp (2-3 hours) Step1->Step2 Step3 Separate Organic Layer Step2->Step3 Step4 Acidify Aqueous Layer (pH ~2-3) Step3->Step4 Step5 Extract & Dry Step4->Step5 End Obtain Ring-Opened Impurity Step5->End

Procedure:

  • Reaction Setup: Dissolve this compound in dichloromethane (DCM) in a reaction vessel. Add an equal volume of 5% potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) aqueous solution [2].
  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature (20-30°C) for 2 to 3 hours. Monitor the reaction by TLC or HPLC [2].
  • Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (DCM) layer [2].
  • Acidification: The aqueous layer contains the hydrolyzed product. Acidify this aqueous layer to a pH of 2-3 using dilute hydrochloric acid (HCl) [2].
  • Isolation: Extract the acidified aqueous layer with a fresh portion of DCM. Combine the organic layers and dry them over an anhydrous salt like sodium sulfate. Evaporate the solvent under reduced pressure to obtain the solid ring-opened impurity [2].

Key Takeaways for Researchers

  • Monitor Closely: The stability of this compound is highly dependent on its chemical environment. The conditions that promote its desired enzymatic activation in the gut are often similar to those that cause undesired degradation in the lab.
  • Control the Controllable: Precisely manage pH, solvent composition, temperature, and processing time during all experimental steps to minimize acid-base hydrolysis.
  • Verify Your Results: Always use analytical techniques like HPLC to confirm the identity and purity of your products and to quantify degradation impurities [2].

References

tebipenem pivoxil combination therapy synergy

Author: Smolecule Technical Support Team. Date: February 2026

Documented Synergistic Combinations

The table below summarizes the key drug combinations with tebipenem pivoxil that have shown synergistic effects in research.

Combination Drug Synergistic Target/Mechanism Key Findings & Experimental Context Stage of Evidence
Zoliflodacin [1] [2] DNA synthesis inhibitor (Type II topoisomerase) Effective against MDR Shigella; prevents resistance emergence during monotherapy [1] [2]. Preclinical (high-throughput phenotypic screening & animal models)
Avibactam [1] [2] Non-β-lactam β-lactamase inhibitor Potentiates tebipenem activity against MDR Shigella and other enteric bacteria [1] [2]. Preclinical (high-throughput phenotypic screening & animal models)
Other β-lactams (e.g., Meropenem, Piperacillin) [3] Allosteric inhibition of PBP2a in MRSA Patented combinations suggest potential to restore MRSA susceptibility to β-lactams; not yet specifically confirmed for this compound in published literature [3]. Patent (theoretical proposition)

Experimental Protocols for Synergy Testing

Here are detailed methodologies for key experiments that have demonstrated the synergy between tebipenem and its partners.

High-Throughput Phenotypic Screening

This protocol was used to identify compounds, including zoliflodacin and avibactam, with synergistic activity against MDR Shigella [2].

  • Bacterial Preparation: Grow a culture of the target bacterium (e.g., Shigella flexneri 2457T) in Mueller-Hinton medium to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Dilute the bacterial suspension to a concentration of 1 × 10⁶ CFU/mL [2].
  • Compound Dispensing: Using an acoustic dispenser (e.g., LabCyte Echo), transfer 50 nL of compounds from a master library (pre-dissolved at 1 mM in DMSO) into 1536-well assay plates. The final compound concentration in the assay will be 10 µM [2].
  • Inoculation and Incubation: Dispense 5 µL of the prepared bacterial inoculum into each well of the compound-pre-dispensed plate. Agitate the plate briefly for mixing and incubate at 37°C for 16-17 hours [2].
  • Viability Readout: Add a resazurin solution to each well and incubate in the dark for 3 hours. Measure the fluorescence intensity with a plate reader. Resazurin is reduced to fluorescent resorufin by metabolically active cells, serving as a surrogate for bacterial viability [2].
  • Data Analysis: Normalize the data using DMSO-only wells as 100% growth control and a high-concentration antibiotic (e.g., 20 µM Moxifloxacin) as 0% growth control. Calculate the percentage of growth inhibition for each well. Hits are typically selected as those showing inhibition above the statistical cut-off (e.g., mean + 3 SD of the entire sample distribution) [2].
  • Synergy Assessment: For confirmed hits, perform checkerboard assays or time-kill kinetics in combination with tebipenem to quantify the synergistic effect.
In Vivo Efficacy Assessment in Animal Models

This protocol evaluates the effectiveness of combination therapy in a live organism, specifically for gastrointestinal infections [1] [2].

  • Animal Infection Model: Infect animal models (e.g., mice or gnotobiotic piglets) with a pathogenic strain of MDR Shigella.
  • Treatment Groups: Randomize animals into different treatment groups:
    • Infected, untreated control
    • This compound monotherapy
    • Combination drug monotherapy (e.g., zoliflodacin)
    • This compound + Combination drug
    • Positive control (e.g., an effective antibiotic like ceftriaxone, if applicable)
  • Dosing Regimen: Administer the drugs for a set duration (e.g., a 3-day course). This compound is typically administered orally. The dose can be calculated based on body weight (e.g., 4 mg/kg for piglets) [4].
  • Outcome Measurement: The primary outcome is the clearance of the infecting bacterium from the gut. Assess this by quantifying bacterial load in stool or intestinal tissue samples collected post-treatment.
  • Data Analysis: Compare the bacterial load reduction across different treatment groups to determine if the combination therapy is more effective than either monotherapy.

Visualizing the Experimental Workflow

The diagram below illustrates the key stages of the high-throughput screening workflow used to identify synergistic drug combinations.

HTS_workflow Start Start: Bacterial Culture (OD600 ~0.4-0.6) Prep Prepare Inoculum (1x10^6 CFU/mL) Start->Prep Dispense Dispense Compound Library (50 nL/well) Prep->Dispense Inoculate Inoculate Bacteria (5 µL/well) Dispense->Inoculate Incubate Incubate O/N (37°C, 16-17h) Inoculate->Incubate Readout Add Resazurin & Measure Fluorescence Incubate->Readout Analyze Analyze Data & Identify Hits Readout->Analyze

Troubleshooting Common Experimental Challenges

  • Unexpected Bacterial Growth in Treated Wells: Check for compound precipitation at the working concentration. Re-test hits in a dose-response format (IC₅₀/IC₉₀) to confirm activity and optimize the concentration range [2].
  • High Background Signal in Resazurin Assay: Ensure the incubation time with resazurin is not too long, as this can lead to increased background fluorescence. Re-optimize the incubation period if necessary [2].
  • Lack of Synergy In Vivo Despite Positive In Vitro Data: Verify the pharmacokinetic profiles of both drugs. Effective synergy in vivo requires overlapping bioavailability at the infection site (e.g., the gut lumen). Dosing schedules may need adjustment [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for pursuing combination therapy with this compound? The main reasons are to overcome and prevent antimicrobial resistance. Using two drugs with different mechanisms of action makes it harder for bacteria to develop resistance simultaneously to both. This is particularly crucial for treating infections caused by multi-drug resistant (MDR) pathogens like Shigella [1] [2].

Q2: Are there any specific pharmacokinetic considerations for these combinations? this compound is an oral prodrug with good bioavailability. A key consideration for synergy, especially for enteric infections, is ensuring the combination partner also reaches effective concentrations at the site of infection. For lung infections, studies show tebipenem distributes into epithelial lining fluid, so similar principles apply for respiratory combinations [5]. The drug can be taken without regard to meals [6].

Q3: The combination shows synergy in vitro, but how is this translated to an in vivo model? The critical step is selecting an appropriate animal model that reflects the human infection. For gastrointestinal pathogens like Shigella, this involves using animals that can be colonized and show disease symptoms. The effectiveness is then directly measured by comparing the reduction of bacterial load in the gut of animals treated with the combination versus monotherapies [1] [2].

References

addressing ESBL-producing Enterobacterales with tebipenem pivoxil

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy & Pharmacokinetic/Pharmacodynamic Data

The tables below summarize quantitative data on tebipenem's activity and target exposure levels.

Table 1: In Vitro Susceptibility of Tebipenem Against Key Pathogens

Organism / Phenotype MIC₉₀ (mg/L) Key Comparators (MIC₉₀ in mg/L) Citation
ESBL-producing *E. coli* 0.03 to 0.06 Meropenem (0.03); Ertapenem (0.015) [1] [2]
ESBL-producing *K. pneumoniae* 0.06 to 0.125 Meropenem (0.03); Ertapenem (0.03) [1] [2]
Urinary Tract *Enterobacterales* 0.06 Meropenem (0.06); Ertapenem (0.03) [2]
MDR *Enterobacterales* 0.06 - [2]

Table 2: Pharmacokinetic/Pharmacodynamic Targets & Dosing

Parameter / Scenario Target / Recommended Dosing Citation
Primary PK/PD Target fAUC₀–₂₄/MIC ≥ 34.58 [3]
Renal Function-Based Dosing (Adults) [3]
└ CCR ≥ 80 mL/min 600 mg every 8 hours
└ CCR 50-80 mL/min 300 mg every 8 hours
└ CCR 30-50 mL/min 300 mg every 8 hours
└ CCR < 30 mL/min 150 mg every 12 hours
Pediatric Dosing (Shigellosis) 4 mg/kg, three times daily [4] [5]

Core Experimental Protocols

Here are detailed methodologies for key experiments used to generate the data above.

Broth Microdilution for MIC Determination

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of tebipenem [1].

  • Reagent Preparation: Reconstitute tebipenem powder in deionized water to create a stock solution (e.g., 1000 mg/L). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final testing range (e.g., 0.004 to 4 mg/L) after bacterial inoculum is added.
  • Inoculum Standardization: Prepare a bacterial suspension from fresh overnight cultures, adjusted to a 0.5 McFarland standard, then further dilute in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
  • Inoculation & Incubation: Dispense the standardized inoculum into 96-well plates pre-loaded with antibiotic dilutions. Include quality control strains (e.g., E. coli ATCC 25922) and positive (no antibiotic) and negative (no growth) controls on each plate. Incub the plates at 35°C for 16-20 hours.
  • Endpoint Determination: The MIC is defined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism.
Population Pharmacokinetic (PopPK) Modeling

A PopPK model for tebipenem was developed using data from phase 1 and phase 3 clinical trials [6].

  • Base Model Development: The structural model that best described tebipenem's pharmacokinetics was a two-compartment model with linear elimination and two transit compartments to model the absorption phase after oral administration of the prodrug.
  • Covariate Analysis: The relationship between renal function, expressed as creatinine clearance (CLcr), and tebipenem's renal clearance (CLR) was found to be clinically significant. This relationship was best described using a sigmoidal Hill-type function.
  • Model Qualification: The final model was validated using a prediction-corrected visual predictive check (pcVPC) and a sampling-importance-resampling (SIR) procedure to ensure its robustness and predictive performance.

Troubleshooting & FAQs for Researchers

Q1: How does tebipenem's in vitro potency compare to other carbapenems? Tebipenem is highly potent. For E. coli, its MIC₉₀ was equivalent to meropenem and lower than imipenem and ertapenem. For K. pneumoniae, its MIC₉₀ was 2-fold higher than meropenem but lower than imipenem and ertapenem [1]. It retains activity against isolates co-resistant to ciprofloxacin and trimethoprim/sulfamethoxazole [1].

Q2: What is the primary driver for dose adjustment in patients? Renal function is the most critical covariate. A sigmoidal relationship exists between creatinine clearance and the renal clearance of tebipenem [6]. Dosing must be adjusted based on CLcr to ensure effective drug exposure and avoid potential toxicity, as outlined in Table 2 [3].

Q3: Does tebipenem require adjustment for age, body size, or sex? According to the population PK analysis, no dose adjustments are warranted based on age, body size, or sex alone, as these covariates were not associated with substantial differences in tebipenem exposure in patients with complicated urinary tract infections [6].

Q4: How is the prodrug, tebipenem pivoxil, processed in the body? this compound is an orally administered prodrug. It is converted to the active moiety, tebipenem, in the intestinal enterocytes before reaching the systemic circulation [6].

Experimental Workflow & Resistance Analysis

The following diagrams illustrate the core workflows for evaluating tebipenem in the laboratory.

susceptibility_workflow Start Start: Isolate Collection A Culture & Standardize Inoculum (0.5 McFarland) Start->A B Prepare Tebipenem Serial Dilutions A->B C Inoculate 96-well Plate B->C D Incubate (35°C, 16-20h) C->D E Read MIC Endpoint (Lowest conc. with no growth) D->E End End: Data Analysis (MIC50/MIC90, %S) E->End

Figure 1: Broth Microdilution Workflow for MIC Testing

resistance_workflow Start Start: ESBL-producing Isolate A Perform Broth Microdilution for MIC Value Start->A B Conduct Whole Genome Sequencing (WGS) Start->B D Correlate MIC with Resistance Genotype A->D C In silico Analysis of β-lactamase Genes (ESBL, AmpC, pAmpC) B->C C->D End End: Interpret Mechanism & Cross-Resistance Risk

Figure 2: Workflow for Resistance Mechanism Analysis

References

tebipenem pivoxil versus ertapenem clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes at Test-of-Cure (TOC)

Efficacy and Safety Parameter Oral Tebipenem Pivoxil HBr (N=449) Intravenous Ertapenem (N=419) Treatment Difference (95% CI)
Primary Endpoint
Overall Response (Composite of Clinical Cure + Microbiologic Eradication) 58.8% (264/449) [1] 61.6% (258/419) [1] -3.3% (-9.7, 3.2) [1]
Secondary Endpoints
Clinical Cure Rate >93% [1] >93% [1] -0.6% (-4.0 to 2.8) [2]
Safety and Tolerability
Any Treatment-Emergent Adverse Event (TEAE) 25.7% [1] 25.6% [1] Comparable
Discontinuation due to TEAE <1% [1] <1% [1] Comparable
Most Common TEAE: Diarrhea 5.0% [1] Not Specified -
Most Common TEAE: Headache 3.8% [1] Not Specified -
Clostridioides difficile Infection 0 cases [1] 3 cases [1] -
Serious Adverse Events (SAEs) 1.3% [1] 1.7% [1] Comparable

Experimental Protocol & Clinical Stability

The data in the table above originates from the ADAPT-PO trial, a rigorous global study. Below is a visualization of its design and key stability findings.

G Patient Population:    Hospitalized adults with    cUTI or AP Patient Population:    Hospitalized adults with    cUTI or AP Randomization 1:1 Randomization 1:1 Intervention Arm:        Oral this compound HBr        (600 mg q8h)        + IV Placebo Intervention Arm:        Oral this compound HBr        (600 mg q8h)        + IV Placebo Randomization 1:1->Intervention Arm:        Oral this compound HBr        (600 mg q8h)        + IV Placebo Control Arm:        IV Ertapenem (1 g q24h)        + Oral Placebo Control Arm:        IV Ertapenem (1 g q24h)        + Oral Placebo Randomization 1:1->Control Arm:        IV Ertapenem (1 g q24h)        + Oral Placebo Intervention Arm... Intervention Arm... Treatment Duration:    7-10 days (up to 14 days    if bacteremia) Treatment Duration:    7-10 days (up to 14 days    if bacteremia) Intervention Arm...->Treatment Duration:    7-10 days (up to 14 days    if bacteremia) Blinded Control Arm... Control Arm... Treatment Duration... Treatment Duration... Control Arm...->Treatment Duration... Primary Endpoint Assessment:    Overall Response at    Test-of-Cure (Day 19 ± 2) Primary Endpoint Assessment:    Overall Response at    Test-of-Cure (Day 19 ± 2) Treatment Duration...->Primary Endpoint Assessment:    Overall Response at    Test-of-Cure (Day 19 ± 2) Follow-up Subgroup Analysis:    Clinical Stability Indicators Subgroup Analysis:    Clinical Stability Indicators Time to Defervescence:        Median 2 days (both groups) Time to Defervescence:        Median 2 days (both groups) Subgroup Analysis:    Clinical Stability Indicators->Time to Defervescence:        Median 2 days (both groups) Time to Symptom        Resolution/Improvement:        Median 3 days (both groups) Time to Symptom        Resolution/Improvement:        Median 3 days (both groups) Subgroup Analysis:    Clinical Stability Indicators->Time to Symptom        Resolution/Improvement:        Median 3 days (both groups)

Detailed Methodology of the ADAPT-PO Trial [1] [3] [2]
  • Study Design: Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.
  • Objective: To evaluate the efficacy and safety of oral this compound HBr versus intravenous ertapenem.
  • Participants: 1,372 hospitalized adults with cUTI or acute pyelonephritis (AP). Patients with severe hepatic/renal impairment or septic shock were excluded.
  • Intervention & Comparator:
    • Intervention Group: Received oral this compound HBr (600 mg every 8 hours) plus a placebo IV injection once daily.
    • Control Group: Received IV ertapenem (1 g every 24 hours) plus an oral placebo every 8 hours.
  • Treatment Duration: 7 to 10 days, extendable to 14 days for patients with bacteremia.
  • Primary Endpoint: Overall response (composite of clinical cure and microbiologic eradication) at the Test-of-Cure (TOC) visit (Day 19 ± 2 days) in the microbiologic intent-to-treat (micro-ITT) population.
Indicators for Early Transition to Oral Therapy [3]

A subgroup analysis of the ADAPT-PO trial evaluated the time to clinical stability, which is critical for deciding when to switch from IV to oral therapy and facilitate hospital discharge:

  • Time to Defervescence: The median time to reach a temperature ≤38.0°C was 2 days in both treatment groups, with 65% of patients becoming afebrile by this time.
  • Time to Symptom Resolution/Improvement: The median time to resolution or improvement of baseline signs and symptoms (e.g., pain, urinary symptoms) was 3 days for both groups.

These results indicate that clinical stability was achieved just as rapidly with oral tebipenem as with IV ertapenem, highlighting a potential window for early transition to outpatient care.

Interpretation and Research Implications

  • Proving Non-Inferiority of an Oral Agent: This trial was the first to demonstrate in a head-to-head study that an oral antibacterial could be non-inferior to an IV agent (ertapenem) for serious Gram-negative infections like cUTI/AP [1]. This challenges the paradigm that serious infections necessarily require prolonged IV therapy.
  • A Solution for Multidrug-Resistant (MDR) Pathogens: Tebipenem's value is most significant in treating infections caused by MDR Gram-negative pathogens, particularly extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, for which oral options are extremely limited [1] [3] [2].
  • Considerations for Patient Selection: Predictive analyses suggest that outcomes can be influenced by patient factors. Anatomical or functional urinary tract disorders were associated with reduced microbiologic response rates for both antibiotics [4]. Conversely, baseline creatinine clearance >50 mL/min and fluoroquinolone susceptibility in the pathogen were predictive of higher success rates [4].

Future Research Directions

While this compound shows promise for cUTI/AP, research is exploring its potential in other areas. Ongoing clinical trials are investigating its efficacy as an alternative to ceftriaxone for children with drug-resistant shigellosis [5]. Pre-clinical studies also suggest it could be effective against a range of severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [6].

References

tebipenem pivoxil compared to other oral antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Spectrum

Tebipenem pivoxil is a prodrug that is rapidly converted to its active form, tebipenem, in the intestinal mucosa [1] [2]. As a carbapenem, its mechanism of action involves binding to penicillin-binding proteins (PBPs), which inhibits the cross-linking of peptidoglycan strands essential for bacterial cell wall synthesis, leading to cell lysis and death [1]. A key advantage is its structural resilience, which makes it less susceptible to degradation by many beta-lactamase enzymes, a common resistance mechanism for other antibiotic classes [1].

The diagram below illustrates the journey of this compound from oral administration to bacterial cell lysis.

G start Oral Administration of This compound (Prodrug) A Conversion to Active Tebipenem in Intestinal Mucosa start->A Absorption B Enters Bacterial Cell A->B Systemic Circulation C Binds to Penicillin- Binding Proteins (PBPs) B->C D Inhibition of Cell Wall Synthesis C->D E Bacterial Cell Lysis and Death D->E

Comparative In Vitro Susceptibility Data

The core of an objective comparison lies in quantitative microbiological activity data, such as Minimum Inhibitory Concentration (MIC90), which is the lowest concentration of an antibiotic required to prevent the growth of 90% of the tested bacterial isolates. A lower MIC90 generally indicates greater potency.

The table below summarizes the in vitro activity of tebipenem and other common oral antibiotics against key pathogens, particularly relevant for urinary tract infections (UTIs) and infections in vulnerable patients.

In Vitro Activity (MIC90) Against Selected Bacterial Pathogens

Pathogen Tebipenem Meropenem (IV) Amoxicillin/Clavulanic Acid Ceftriaxone (IV/IM) Cephalexin Pivmecillinam Key Context
E. coli (incl. ESBL) 0.06 - 1 mg/L [3] [4] 1 mg/L [4] Data Missing >128 mg/L [4] Data Missing Data Missing Potent activity against ESBL producers [3]
K. pneumoniae 0.5 mg/L [4] 1 mg/L [4] Data Missing >128 mg/L [4] Data Missing Data Missing
H. influenzae 0.25 mg/L [4] 0.5 mg/L [4] Data Missing 16 mg/L [4] Data Missing Data Missing
S. aureus (MSSA) 0.03 - 0.125 mg/L [3] [4] 0.25 mg/L [4] Data Missing 4 mg/L [4] Data Missing Data Missing
S. aureus (MRSA) 16 mg/L [4] 32 mg/L [4] Data Missing >128 mg/L [4] Data Missing Data Missing Limited activity, but more potent than comparators.
S. pyogenes ≤0.125 mg/L [4] ≤0.125 mg/L [4] Data Missing 8 mg/L [4] Data Missing Data Missing
Shigella spp. Clinical success in 7/12 children [5] Data Missing Data Missing Data Missing Data Missing Data Missing Pilot study shows potential as an alternative.

Clinical Performance and Trial Data

Beyond laboratory data, clinical trial results are critical for evaluating real-world efficacy.

  • Complicated Urinary Tract Infections (cUTI): A pivotal Phase III trial (PIVOT-PO) demonstrated that oral this compound HBr was non-inferior to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis [6] [7]. The overall success rate was 58.5% for tebipenem vs. 60.2% for imipenem, meeting its primary endpoint. This suggests it could be an effective oral alternative to IV carbapenems, potentially avoiding hospitalization [6] [7].
  • Uncomplicated UTIs: While not directly tested against tebipenem, a study comparing pivmecillinam (a penicillin) and cephalexin (a cephalosporin) found a 3-day course of pivmecillinam had a bacteriological success rate of 89.7%, compared to 81.7% for a 7-day course of cephalexin [8]. This highlights the activity of existing oral options for less severe UTIs.

Experimental Methodologies Cited

To ensure reproducibility and critical assessment, here are the methodologies used in the cited experiments.

1. Broth Microdilution for MIC Determination [3]

  • Purpose: To determine the Minimum Inhibitory Concentration (MIC) of antibiotics.
  • Procedure: Isolates are tested using Clinical and Laboratory Standards Institute (CLSI)-approved methods. Serial two-fold dilutions of the antibiotic are prepared in a broth medium in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible growth after incubation.
  • Quality Control: American Type Culture Collection (ATCC) control organisms are included in each run to ensure accuracy and reagent potency.

2. Phase III cUTI Clinical Trial Design (PIVOT-PO) [6] [7]

  • Purpose: To evaluate the efficacy and safety of oral tebipenem versus an IV carbapenem.
  • Design: Global, randomized, double-blind, active-controlled, non-inferiority study.
  • Participants: Hospitalized adults with complicated UTIs or acute pyelonephritis.
  • Intervention: Patients were randomized 1:1 to receive oral this compound HBr (600 mg every 6 hours) or IV imipenem-cilastatin (500 mg every 6 hours) for 7–10 days.
  • Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the Test-of-Cure visit.

3. Gut Microbiota Impact Study [9]

  • Purpose: To compare the ecological effects of tebipenem and amoxicillin-clavulanic acid on the gut microbiome.
  • Design: A randomized, parallel-group, active-control trial in healthy adults.
  • Intervention: 10-day treatment with either this compound HBr (600 mg every 8 h) or amoxicillin-clavulanic acid (500/125 mg every 8 h).
  • Analysis: Faecal samples were collected. 16S rDNA sequencing was used to measure diversity, and quantitative culture was used to quantify specific bacterial taxa.

Key Comparative Summary

  • Against Other Oral β-Lactams: Tebipenem has a much broader spectrum and lower MICs against multidrug-resistant Gram-negative bacteria, especially ESBL-producing Enterobacterales, compared to traditional oral cephalosporins (e.g., cephalexin) or penicillins (e.g., pivmecillinam) [3] [8] [4].
  • Against Fluoroquinolones: Tebipenem offers a viable oral alternative for infections caused by fluoroquinolone-resistant pathogens, which are increasingly common [3].
  • As an Oral Alternative to IV Therapy: Its primary advantage is providing the broad spectrum and potency of a carbapenem in an oral formulation. Clinical trials confirm it can be as effective as IV carbapenems for cUTIs, enabling early discharge or outpatient treatment [6] [7].
  • Ecological Impact: The ecological impact of tebipenem on the gut microbiota is significant and similar to that of other broad-spectrum antibiotics like amoxicillin-clavulanic acid, causing a reduction in diversity and key taxa during treatment, which generally recovers post-treatment [9].

References

tebipenem pivoxil efficacy versus meropenem in vivo

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy: Tebipenem Pivoxil vs. Meropenem

Infection Model / Pathogen This compound Efficacy Meropenem Efficacy Key Findings & Context

| Sepsis Model (Mice) E. coli, S. aureus, P. aeruginosa, K. pneumoniae | 100 mg/kg: Survival rate significantly higher than control and meropenem groups [1] [2] | Not specified (Survival rate lower than this compound group) [1] [2] | this compound tablet showed a "remarkably higher" survival rate than meropenem in all sepsis models tested [1] [2]. | | Ascending UTI Model (Mice) E. coli | 8 mg/kg (oral): Reduced bacterial loads in kidneys and bladders [3] | 40 mg/kg (subcutaneous): Reduced bacterial loads in kidneys and bladders [3] | Both drugs significantly reduced bacterial counts; tebipenem was administered orally while meropenem was injected [3]. | | Gastrointestinal Infection (Gnotobiotic Piglets) Shigella spp. | Effective in clearing the gut of infecting organisms [4] | Data not provided in search results | Highlights this compound's potential for repurposing against severe diarrheal diseases caused by multi-drug resistant enteric pathogens [4]. |

Detailed Experimental Protocols

The in vivo data supporting this comparison were generated using standardized and well-regarded animal models for infection.

Sepsis Mouse Model

The superior efficacy of this compound over meropenem in sepsis was demonstrated in the following protocol [1] [2]:

  • Animal Model: Mice were challenged intraperitoneally with a 100% minimum lethal dose (MLD) of various pathogens, including Escherichia coli ATCC25922, Staphylococcus aureus ATCC29213, and Pseudomonas aeruginosa ATCC27853.
  • Drug Administration: this compound tablets or meropenem were administered orally to the mice simultaneously with the bacterial challenge.
  • Outcome Measurement: The protective effect of the drugs was evaluated by monitoring and comparing the survival rates of the mice over time.
Mouse Ascending Urinary Tract Infection (UTI) Model

The comparable efficacy of oral tebipenem to subcutaneous meropenem was shown using this model [3]:

  • Animal Model: Female mice were transurethrally inoculated with uropathogenic Escherichia coli.
  • Drug Administration: Treatment began 2 days post-infection. Tebipenem (the active form of the prodrug this compound) was administered orally at 8 mg/kg, while meropenem was administered subcutaneously at 40 mg/kg.
  • Outcome Measurement: The efficacy was determined 3 days post-infection by measuring bacterial loads (colony-forming units, CFU) in the kidneys and bladders.

The workflow for these in vivo efficacy studies generally follows a consistent pattern, which can be visualized as follows:

Start Start In Vivo Study A Infect Animals with Pathogen Start->A B Administer Treatments (this compound vs. Meropenem) A->B C Monitor Outcome Over Time B->C D Collect and Analyze Tissues C->D E Evaluate Efficacy Endpoints D->E

Key Distinctions and Research Context

When interpreting this data, it is crucial to consider the fundamental differences between the two drugs and the specific research contexts.

  • Administration Route: this compound is an oral prodrug, while meropenem is an intravenous (IV) antibiotic [3]. This key difference makes this compound a promising candidate for step-down therapy or treating severe infections in outpatient settings, potentially avoiding hospitalization.
  • Spectrum of Activity: In vitro studies consistently show that tebipenem has potent activity against a broad range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) pathogens like ESBL-producing Enterobacterales [3]. Its activity against Pseudomonas aeruginosa is generally lower than that of meropenem [3] [2].
  • Research Focus: Much of the recent in vivo research on this compound focuses on repurposing the drug for new indications, such as severe gastrointestinal infections caused by extensively drug-resistant (XDR) Shigella spp., where it has shown high efficacy in clearing the infection in animal models [4].

References

comparative safety profile tebipenem pivoxil other carbapenems

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy Profile

The table below summarizes the safety and efficacy data for tebipenem HBr from the Phase III PIVOT-PO trial, where it was directly compared with intravenous imipenem-cilastatin for treating complicated Urinary Tract Infections (cUTIs) [1] [2].

Parameter Tebipenem HBr (Oral) Imipenem-Cilastatin (IV) Notes
Overall Success Rate 58.5% (261/446) 60.2% (291/483) Adjusted treatment difference: -1.3% (95% CI: -7.5%, 4.8%). Met non-inferiority criteria [1].
Clinical Cure Rate 93.5% (417/446) 95.2% (460/483) Adjusted treatment difference: -1.6% (95% CI: -4.7%, 1.4%) [1].
Microbiological Response Rate 60.3% (269/446) 61.3% (296/483) Adjusted treatment difference: -0.8% (95% CI: -6.9%, 5.3%) [1].
Most Common Adverse Events (≥3%) Diarrhea, Headache Information varies; see below for real-world data All reported events for tebipenem HBr were mild or moderate and non-serious [1].
General Safety Profile Generally similar to imipenem-cilastatin and other carbapenems [1].

Detailed Safety and Pharmacokinetic Considerations

Beyond the primary trial data, other studies provide deeper insights into the safety and profile of tebipenem.

  • Real-World Safety of Imipenem-Cilastatin: A comprehensive pharmacovigilance analysis of the FDA Adverse Event Reporting System (FAERS) identified that over half of the adverse event (AE) reports for imipenem-cilastatin involved patients over 60 [3]. The majority of AEs occurred within 3 days of administration. The study identified 24 System Organ Classes (SOCs) of AEs and uncovered potentially significant, previously unreported AEs such as cerebral atrophy and delirium [3]. This highlights the importance of post-marketing surveillance in understanding the full safety profile of established drugs.
  • Tebipenem Pharmacokinetics in Renal Impairment: A dedicated pharmacokinetic study concluded that tebipenem plasma exposure increases with the severity of renal impairment [4]. Compared to subjects with normal renal function, the area under the curve (AUC) for tebipenem increased 1.4 to 4.5-fold in patients with renal impairment and approximately 7-fold in patients with end-stage renal disease on hemodialysis [4]. Hemodialysis for 4 hours reduced mean plasma exposure by about 40%. The study authors noted that dose reduction may be needed for patients with a creatinine clearance of ≤50 mL/min [4].
  • Metabolism and Excretion: A mass balance study in healthy subjects found that after a single oral dose, the mean total recovery of radioactivity (from the drug and its metabolites) was approximately 83.3%, excreted nearly equally via urine (38.7%) and feces (44.6%) [5]. The pharmacologically active moiety, tebipenem, was the main circulating component in plasma. This confirms that both renal and fecal routes are major clearance pathways [5].

Key Experimental Protocols

For professionals seeking to understand the foundational data, here are the methodologies from the cited key studies.

  • PIVOT-PO Phase III Clinical Trial (NCT06059846): This was a global, randomized, double-blind, pivotal, non-inferiority Phase III clinical trial [1] [2].
    • Intervention: Hospitalized adult patients with cUTI or acute pyelonephritis were randomized 1:1 to receive either tebipenem HBr (600 mg orally every 6 hours) or imipenem-cilastatin (500 mg intravenously every 6 hours) for 7-10 days. Matching placebos were used to maintain blinding.
    • Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (approximately 17 days after the first dose).
    • Non-inferiority Margin: Pre-specified at -10%.
  • Pharmacokinetic Study in Renal Impairment (NCT04178577): This open-label study evaluated the pharmacokinetics of a single 600 mg oral dose of tebipenem HBr in subjects with varying degrees of renal function [4].
    • Cohorts: Included healthy subjects with normal renal function and subjects with mild, moderate, severe renal impairment, and end-stage renal disease (ESRD) on hemodialysis.
    • HD Cohort Dosing: Subjects with ESRD received the dose in two separate periods: pre-hemodialysis and post-hemodialysis.
    • Analysis: Pharmacokinetic parameters for the active tebipenem moiety were determined using non-compartmental analysis.

Tebipenem Pivoxil Metabolism and Excretion Pathway

The following diagram illustrates the absorption, metabolism, and excretion pathway of this compound hydrobromide in humans, based on data from mass balance and pharmacokinetic studies [5] [6].

Oral Administration    this compound HBr Oral Administration    this compound HBr Intestinal Absorption    (Prodrug) Intestinal Absorption    (Prodrug) Conversion in Enterocytes    via Intestinal Esterases Conversion in Enterocytes    via Intestinal Esterases Intestinal Absorption    (Prodrug)->Conversion in Enterocytes    via Intestinal Esterases  Hydrolysis Portal Vein Circulation    (Active Tebipenem) Portal Vein Circulation    (Active Tebipenem) Conversion in Enterocytes    via Intestinal Esterases->Portal Vein Circulation    (Active Tebipenem) Systemic Circulation    (Active Tebipenem) Systemic Circulation    (Active Tebipenem) Portal Vein Circulation    (Active Tebipenem)->Systemic Circulation    (Active Tebipenem) Antibacterial Activity Antibacterial Activity Systemic Circulation    (Active Tebipenem)->Antibacterial Activity Hepatic Metabolism Hepatic Metabolism Systemic Circulation    (Active Tebipenem)->Hepatic Metabolism Renal Excretion Renal Excretion Systemic Circulation    (Active Tebipenem)->Renal Excretion Biliary Excretion Biliary Excretion Systemic Circulation    (Active Tebipenem)->Biliary Excretion Inactive Metabolites    (e.g., Open-ring LJC 11562) Inactive Metabolites    (e.g., Open-ring LJC 11562) Hepatic Metabolism->Inactive Metabolites    (e.g., Open-ring LJC 11562) Inactive Metabolites    (e.g., Open-ring LJC 11562)->Renal Excretion Urinary Excretion Urinary Excretion Renal Excretion->Urinary Excretion Fecal Excretion Fecal Excretion Biliary Excretion->Fecal Excretion

Conclusion for Drug Development

  • Efficacy: Oral tebipenem HBr is statistically non-inferior to IV imipenem-cilastatin for treating cUTIs, offering a potential paradigm shift towards outpatient treatment [1] [2].
  • Safety: Its safety profile in trials is generally similar to the IV carbapenem comparator, with common AEs being mild to moderate diarrhea and headache [1].
  • Key Consideration: Renal function significantly impacts tebipenem exposure, necessitating dose adjustment in patients with impaired renal function [4].

References

comparative permeability tebipenem pivoxil complexed vs free

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Permeability and Properties

The table below summarizes the key comparative data between free and β-cyclodextrin-complexed tebipenem pivoxil.

Property Free this compound This compound-β-Cyclodextrin Complex Experimental Context
Apparent Permeability (Papp) Higher Decreased [1] Caco-2 cell monolayers
Efflux Transporter Interaction Substrate for efflux pumps [1] [2] Efflux effect inhibited [1] Caco-2 cell monolayers
Primary Absorption Mechanism Passive diffusion & uptake transporters (OATP1A2, OATP2B1) [1] [2] Modified due to inclusion complex and efflux inhibition [1] In vitro models
Aqueous Solubility Limited data for free form Increased [1] In various acceptor fluids
Chemical Stability (Solid State) Lower Increased [1] Accelerated stability studies
Antibacterial Activity Potent Increased [1] In vitro susceptibility testing

Detailed Experimental Protocols

The key findings are primarily derived from a 2019 study that prepared and characterized the TP-β-CD complex. The core methodologies are outlined below.

Complex Preparation and Validation
  • Preparation Method: The solid inclusion complex was prepared in a 1:1 molar ratio using the dry grinding method. TP and β-CD were mixed and ground continuously for 30 minutes. The resulting complex was then conditioned at 308 K (35°C) in ambient humidity for 24 hours before being ground into a powder for storage [1].
  • Complex Confirmation: The successful formation of the inclusion complex was confirmed using several techniques [1]:
    • Spectroscopic Analysis: Changes in FT-IR and Raman spectra of the complex compared to the free drug and physical mixtures.
    • Thermal Analysis: Differential Scanning Calorimetry (DSC) showed changes in the melting endotherm of TP upon complexation.
    • Theoretical Modeling: Quantum-chemical calculations and molecular docking supported the interaction domains between TP and the β-CD cavity.
Permeability and Transport Studies
  • Cell Model: The permeability of free TP and the TP-β-CD complex was assessed using Caco-2 cell monolayers, a standard model for predicting human intestinal drug absorption [1].
  • Experimental Procedure:
    • Caco-2 cells are cultured on permeable filter supports until they form a confluent, differentiated monolayer.
    • The test compound (free TP or TP-β-CD complex) is applied to the apical side.
    • The transport of the drug from the apical to the basolateral side is measured over time.
    • The Apparent Permeability coefficient (Papp) is calculated to quantify the rate of transport.
  • Key Measurement: The study monitored the impact on efflux effect and reported the resulting changes in permeability [1].

The following diagram illustrates the workflow for the preparation and evaluation of the this compound-β-cyclodextrin complex.

Start Start: this compound (TP) and β-Cyclodextrin (β-CD) P1 1. Dry Grinding (1:1 molar ratio, 30 min) Start->P1 P2 2. Conditioning (35°C, ambient humidity, 24h) P1->P2 P3 3. Powder Formation P2->P3 Val Complex Validation P3->Val S1 FT-IR Spectroscopy Val->S1 S2 Raman Spectroscopy Val->S2 S3 DSC (Thermal Analysis) Val->S3 S4 Theoretical Modeling (DFT, Docking) Val->S4 Eval Property Evaluation S1->Eval S2->Eval S3->Eval S4->Eval E1 Solubility Test Eval->E1 E2 Caco-2 Permeability Eval->E2 E3 Chemical Stability Eval->E3 E4 Antibacterial Activity Eval->E4

Mechanism and Research Implications

The decreased permeability of the TP-β-CD complex is attributed to its interaction with intestinal efflux transporters. Free this compound has been identified as a substrate for efflux pumps [1] [2]. Forming an inclusion complex with β-cyclodextrin is thought to inhibit this efflux effect, thereby reducing the active transport of the drug back into the gut lumen. While this leads to a lower Papp in the Caco-2 model, the overall outcome is beneficial: more drug is retained inside the cells and available for absorption, which contributes to the observed increase in antibacterial activity [1].

This counterintuitive result highlights that permeability is not the only factor governing a drug's efficacy. For researchers, this suggests that:

  • Cyclodextrin complexation is a viable strategy to modulate drug transporter interactions.
  • The primary advantages of the TP-β-CD complex are its enhanced solubility and solid-state stability, which are critical for formulation development.
  • The increase in antibacterial potency, despite reduced permeability, indicates a favorable shift in the pharmacokinetic/pharmacodynamic profile.

Future research should focus on in vivo pharmacokinetic studies to confirm how these in vitro findings translate to overall bioavailability and efficacy in animal models and humans.

References

tebipenem pivoxil urinary concentration versus intravenous carbapenems

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Tebipenem Pivoxil and Intravenous Carbapenems

Feature Oral this compound HBr Intravenous Carbapenems (Ertapenem, Imipenem-Cilastatin)
Approval Status Investigational in adults (Phase III); approved for pediatric use in Japan [1] Standard of care (approved)
Typical Adult Dose for cUTI 600 mg every 8 hours [2] [3] Ertapenem: 1 g every 24 hours [3]; Imipenem-cilastatin: 500 mg every 6 hours [2]
Overall Success Rate in cUTI 58.5% vs. Imipenem [2]; 58.8% vs. Ertapenem [3] 60.2% (Imipenem) [2]; 61.6% (Ertapenem) [3]
Clinical Cure Rate in cUTI 93.1% - 93.5% [2] [3] 93.6% - 95.2% [2] [3]
Primary Efficacy Conclusion Non-inferior to IV carbapenems [2] [3] -
Key PK/PD Target fAUC~0–24~/MIC ≥ 34.58 [1] Time-dependent killing (fT>MIC) [4]
Dosing Adjustment Required based on renal function [1] Required based on renal function

Experimental Data and Methodologies

The data supporting the comparison above comes from robust clinical trials and sophisticated simulation studies.

Pivotal Clinical Trial Designs

The Phase III clinical trials for this compound HBr were randomized, double-blind, and double-dummy studies designed to prove non-inferiority to established IV carbapenems [2] [3].

  • PIVOT-PO Trial (vs. Imipenem-Cilastatin): Hospitalized adults with cUTI or acute pyelonephritis were randomized to receive either oral tebipenem (600 mg every 6 hours) or IV imipenem-cilastatin (500 mg every 6 hours) for 7-10 days. The primary endpoint was the overall response (composite of clinical cure and microbiological eradication) at a test-of-cure visit [2].
  • ADAPT-PO Trial (vs. Ertapenem): This earlier Phase III trial had a similar design, comparing oral tebipenem (600 mg every 8 hours) with IV ertapenem (1 g every 24 hours) for 7-10 days (up to 14 days if bacteremia was present). The primary endpoint was identical [3].
Pharmacokinetic/Pharmacodynamic (PK/PD) Simulation Studies

Since direct urinary concentration data is limited, Monte Carlo simulations are used to predict efficacy by modeling whether a dosing regimen will achieve the necessary PK/PD target.

  • Objective: To determine the probability of target attainment (PTA) for various tebipenem dosing regimens against pathogens with different minimum inhibitory concentrations (MICs), stratified by patient renal function [1].
  • PK/PD Target: For tebipenem, the targeted index for efficacy is fAUC~0–24~/MIC ≥ 34.58, where "fAUC" is the free drug area under the concentration-time curve in plasma over 24 hours [1]. A PTA of ≥90% is considered optimal.
  • Methodology: The simulation uses population pharmacokinetic data and variability in MIC values to run thousands of virtual trials, calculating the percentage that achieves the PK/PD target.
  • Key Finding: The simulations support renal-adjusted dosing for tebipenem (e.g., 600 mg every 8 hours for normal renal function, 150 mg every 12 hours for severe impairment) to maintain a high PTA against common uropathogens [1].

The following diagram illustrates the logical workflow and critical relationships of this PK/PD analysis:

Start Study Objective PK Pharmacokinetic (PK) Data (e.g., from patients) Start->PK PD Pharmacodynamic (PD) Data (fAUC/MIC Target) Start->PD MCS Monte Carlo Simulation (MCS) PK->MCS PD->MCS PTA Probability of Target Attainment (PTA) MCS->PTA DoseRec Evidence-Based Dosing Recommendation PTA->DoseRec PTA ≥ 90%

Key Insights for Researchers

  • Efficacy is Inferable from PK/PD: While direct urinary concentration measurements are valuable, the strong correlation between plasma PK/PD targets (fAUC/MIC) and clinical outcomes in cUTI validates the simulation approach [1].
  • A Paradigm Shift in Administration: The primary advantage of oral tebipenem is the potential to avoid hospitalization or enable early discharge for patients with cUTIs caused by multidrug-resistant pathogens, without sacrificing efficacy [2].
  • Consider Population Differences: PK/PD simulations for Japanese adults suggested higher drug exposure compared to an international model, indicating that dosing strategies may need regional adaptation [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

497.16542806 Da

Monoisotopic Mass

497.16542806 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95AK1A52I8

Pharmacology

Tebipenem Pivoxil is an orally available pivaloyloxymethyl ester prodrug of tebipenem, a broad-spectrum 1-beta-methylcarbapenem antibiotic with a 1-(1,3-thiazolin-2-yl) azetidin-3-ylthio group at the C-2 position. After oral administration of tebipenem pivoxil, the ester bond is cleaved, releasing active tebipenem.

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01D - Other beta-lactam antibacterials
J01DH - Carbapenems
J01DH06 - Tebipenem pivoxil

Other CAS

161715-24-8

Wikipedia

Tebipenem pivoxil

Dates

Last modified: 08-15-2023
1: Kataoka H, Kasahara H, Sasagawa Y, Matsumoto M, Shimada S. [Evaluation of safety and efficacy of tebipenem pivoxil granules for pediatric in pneumonia, otitis media and sinusitis]. Jpn J Antibiot. 2016 Feb;69(1):53-76. Japanese. PubMed PMID: 27290830.
2: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.
3: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.
4: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.
5: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.
6: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.
7: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.
8: Yagi Y, Nawa T, Kurata Y, Shibasaki S, Suzuki H, Kurosawa T. [Convulsive liability of an oral carbapenem antibiotic, tebipenem pivoxil]. Jpn J Antibiot. 2009 Jun;62(3):241-52. Japanese. PubMed PMID: 19882983.
9: Kijima K, Morita J, Suzuki K, Aoki M, Kato K, Hayashi H, Shibasaki S, Kurosawa T. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals]. Jpn J Antibiot. 2009 Jun;62(3):214-40. Japanese. PubMed PMID: 19882982.
10: Baba S, Yamanaka N, Suzuki K, Furukawa M, Furuya N, Ubukata K, Totsuka K. [Clinical efficacy, safety and PK-PD analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):155-77. Japanese. PubMed PMID: 19673357.
11: Kijima K, Sato N, Koresawa T, Morita J, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. [Pharmacokinetics analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):143-54. Japanese. PubMed PMID: 19673356.
12: Nakashima M, Morita J, Takata T, Aizawa K. [Effect of diet on the pharmacokinetics of tebipenem pivoxil fine granules in healthy male volunteers]. Jpn J Antibiot. 2009 Apr;62(2):136-42. Japanese. PubMed PMID: 19673355.
13: Baba S, Kasahara H, Morita J, Aizawa K, Sunakawa K. [Tissue and aural discharge distribution of tebipenem pivoxil]. Jpn J Antibiot. 2009 Apr;62(2):127-35. Japanese. PubMed PMID: 19673354.
14: Sato N, Kijima K, Koresawa T, Mitomi N, Morita J, Suzuki H, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia. Drug Metab Pharmacokinet. 2008;23(6):434-46. PubMed PMID: 19122338.
15: Hotomi M, Suzumoto M, Itahashi K, Nagura J, Fukushima T, Shimada J, Billal DS, Yamauchi K, Fujihara K, Yamanaka N. Efficacy of a novel oral carbapenem, tebipenem pivoxil (TBM-PI), against experimental otitis media caused by penicillin resistant Streptococcus pneumoniae in chinchilla. Vaccine. 2007 Mar 22;25(13):2478-84. Epub 2006 Sep 20. PubMed PMID: 17055132.

Explore Compound Types